molecular formula C7H4ClFN2 B1410387 4-Chloro-5-fluoro-1H-benzo[d]imidazole CAS No. 1360902-43-7

4-Chloro-5-fluoro-1H-benzo[d]imidazole

Cat. No.: B1410387
CAS No.: 1360902-43-7
M. Wt: 170.57 g/mol
InChI Key: MCNNXUNWAQDVPU-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-1H-benzo[d]imidazole ( 1360902-43-7) is a high-value benzimidazole derivative supplied for advanced research and development applications . This compound features a molecular formula of C 7 H 4 ClFN 2 and a molecular weight of 170.57 g/mol . The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its widespread role in constructing biologically active molecules . Researchers utilize this particular chloro-fluoro substituted analog as a key synthetic intermediate in the exploration of new therapeutic agents. The primary research value of this compound lies in its potential to be incorporated into more complex structures targeting a range of diseases. Benzimidazole derivatives are extensively documented in scientific literature for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties . The presence of both chlorine and fluorine atoms on the aromatic ring system offers strategic points for further chemical modification, allowing medicinal chemists to fine-tune the electronic properties, lipophilicity, and binding affinity of candidate drug molecules . This makes it a versatile building block in drug discovery programs. Handling of this material requires appropriate safety precautions. It is recommended to use only in a chemical fume hood, and personnel should wear suitable personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . In case of skin contact, wash immediately with copious amounts of water . Intended Use : This product is intended for research and development use only, strictly within a laboratory setting. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, drugs, or cosmetics.

Properties

IUPAC Name

4-chloro-5-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNNXUNWAQDVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-5-fluoro-1H-benzo[d]imidazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-5-fluoro-1H-benzo[d]imidazole Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS 1360902-43-7) represents a privileged scaffold in modern medicinal chemistry. Distinguished by its specific halogenation pattern, this heterocycle serves as a critical pharmacophore in the development of kinase inhibitors, antifungal agents, and receptor modulators. The juxtaposition of the chlorine atom at the C4 position and fluorine at C5 creates a unique electronic and steric environment, modulating the pKa of the imidazole ring and enhancing metabolic stability against oxidative defluorination. This guide provides a comprehensive analysis of its structural properties, validated synthetic pathways, and application in drug discovery.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

The compound exists in a tautomeric equilibrium typical of N-unsubstituted benzimidazoles. In solution, the proton on the nitrogen atom oscillates between N1 and N3, rendering the 4- and 7-positions equivalent if the benzene ring is symmetric. However, due to the asymmetric substitution (4-Cl, 5-F), the tautomers are distinct species: 4-chloro-5-fluoro-1H-benzimidazole and 7-chloro-6-fluoro-1H-benzimidazole .

AttributeDetail
IUPAC Name This compound
Common Synonyms 4-Chloro-5-fluorobenzimidazole; 4-Cl-5-F-Benzimidazole
CAS Number 1360902-43-7 (Target); 139512-70-2 (Diamine Precursor)
Molecular Formula C₇H₄ClFN₂
Molecular Weight 170.57 g/mol
SMILES Clc1c(F)ccc2nc[nH]c12
Electronic & Steric Properties
  • Fluorine Effect (C5): The high electronegativity of fluorine at C5 exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the benzene ring. This deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic attacks in precursor synthesis.

  • Chlorine Effect (C4): The chlorine atom provides significant steric bulk (Van der Waals radius ~1.75 Å) adjacent to the bridgehead nitrogen. This "ortho-effect" can influence the conformation of N-substituted derivatives, locking them into specific rotamers beneficial for binding affinity in protein pockets.

Physicochemical Profile

The following properties are synthesized from experimental data of close analogs and computational models (ACD/Labs, ChemAxon).

PropertyValue (Experimental/Predicted)Context
Physical State Off-white to pale yellow solidCrystalline powder form
Melting Point 142–145 °C (Predicted)Based on 4,5-difluoro analog (140°C)
Boiling Point 316.2 °C @ 760 mmHgCalculated
pKa (Acidic) ~11.5 (NH deprotonation)Weak acid
pKa (Basic) ~4.2 (N3 protonation)Reduced basicity due to F/Cl induction
LogP 2.15 ± 0.3Moderate lipophilicity
H-Bond Donors 1NH group
H-Bond Acceptors 1Imidazole N3

Synthetic Pathways & Manufacturing

The synthesis of this compound relies on the construction of the imidazole ring from a suitably substituted phenylenediamine precursor. The most robust route proceeds via the 4-chloro-5-fluoro-1,2-phenylenediamine intermediate.

Validated Synthetic Protocol

Stage 1: Precursor Synthesis (Nitration & Reduction)

  • Starting Material: 3-Chloro-4-fluoroaniline.

  • Protection: Acetylation with acetic anhydride to form N-(3-chloro-4-fluorophenyl)acetamide. This directs nitration ortho to the amino group and prevents oxidation.

  • Nitration: Treatment with HNO₃/H₂SO₄ at 0–5°C yields N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide.

  • Hydrolysis & Reduction: Acid hydrolysis removes the acetyl group, followed by reduction (Fe/HCl or H₂/Pd-C) to yield 4-chloro-5-fluoro-1,2-phenylenediamine .

Stage 2: Cyclization to Benzimidazole

  • Reagents: 4-Chloro-5-fluoro-1,2-phenylenediamine (1.0 eq), Formic Acid (excess) or Trimethyl Orthoformate (TMOF).

  • Conditions: Reflux at 100°C for 4–6 hours.

  • Workup: Neutralization with NaOH to pH 8–9 precipitates the benzimidazole. Recrystallization from Ethanol/Water.

Reaction Workflow Diagram

SynthesisPath Start 3-Chloro-4-fluoroaniline Inter1 N-Acetylation (Protection) Start->Inter1 Ac2O Inter2 Nitration (HNO3/H2SO4) Inter1->Inter2 Regioselective Inter3 Deprotection & Reduction Inter2->Inter3 Fe/HCl Diamine 4-Chloro-5-fluoro- 1,2-phenylenediamine Inter3->Diamine Yield >85% Cyclization Cyclization (Formic Acid/Reflux) Diamine->Cyclization Product 4-Chloro-5-fluoro- 1H-benzo[d]imidazole Cyclization->Product Ring Closure

Figure 1: Step-wise synthetic route from aniline precursor to final benzimidazole core.

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR) Logic

The 4-chloro-5-fluoro substitution pattern is rarely accidental; it is a strategic design element in lead optimization.

  • Metabolic Blocking: The C5-Fluorine blocks the para-position relative to the nitrogen, a common site for Cytochrome P450-mediated hydroxylation. This extends the half-life (

    
    ) of the drug.
    
  • Selectivity Filter: The C4-Chlorine introduces a "steric bump." In kinase inhibitors, this can prevent binding to off-target kinases that lack a corresponding small hydrophobic pocket (gatekeeper residue), thereby improving selectivity.

Mechanistic Pathway Diagram

SAR_Logic Core 4-Cl-5-F-Benzimidazole Core Metabolism Metabolic Stability Core->Metabolism Binding Target Binding Affinity Core->Binding PhysChem Physicochemical Properties Core->PhysChem F_Block C5-F blocks P450 oxidation (Para-block) Metabolism->F_Block Cl_Steric C4-Cl provides Steric Selectivity Binding->Cl_Steric Lipophilicity Halogens increase LogP (Membrane Permeability) PhysChem->Lipophilicity Acidity Inductive effect lowers pKa (Better H-bond donor) PhysChem->Acidity

Figure 2: SAR Logic Tree illustrating the functional impact of halogen substitutions.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.25 (s, 1H): Characteristic singlet for the C2 proton (N=CH-N).

    • δ 7.60 (d, J ~9.0 Hz, 1H): Proton at C7 (ortho to F, meta to Cl).

    • δ 7.45 (dd, 1H): Proton at C6, showing coupling to F (J_H-F) and H7.

    • δ 12.8 (br s, 1H): Exchangeable NH proton.

  • ¹⁹F NMR:

    • Single peak around -115 to -120 ppm , often split into a doublet or triplet depending on H-decoupling.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 171.0/173.0: Distinct chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

Safety & Handling (GHS)

Signal Word: Warning Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol: Always manipulate this compound within a fume hood. Due to the fluorinated nature, avoid contact with glass at high temperatures under strong basic conditions to prevent etching, although the benzimidazole core is generally stable.

References

  • PubChem. (2025).[1] 4-Chloro-5-fluoro-1,2-phenylenediamine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Distinguishing 4-Chloro-5-Fluoro and 4-Chloro-6-Fluoro Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and analytical distinctions between 4-chloro-5-fluorobenzimidazole and 4-chloro-6-fluorobenzimidazole .

Executive Summary

In medicinal chemistry, the benzimidazole scaffold is a privileged structure for kinase inhibitors, anthelmintics, and antiviral agents. The precise regiochemistry of halogen substituents—specifically chlorine at the C4 position and fluorine at the C5 or C6 positions—dramatically alters the physicochemical properties, metabolic stability, and synthetic accessibility of the molecule.

This guide clarifies the confusion often arising from the tautomeric nature of benzimidazoles. It establishes that 4-chloro-5-fluoro and 4-chloro-6-fluoro benzimidazoles are distinct constitutional isomers derived from different phenylenediamine precursors. They are not tautomers of each other. Their differentiation is critical during the N-alkylation step of drug synthesis, where they yield regioisomerically distinct products with divergent Structure-Activity Relationships (SAR).

Structural Architecture & Tautomerism

To understand the difference, one must first navigate the numbering ambiguity inherent to the benzimidazole ring system.

The Constitutional Difference

The fundamental difference lies in the relative orientation of the halogen atoms on the fused benzene ring:

  • 4-Chloro-5-Fluoro Isomer: The Chlorine and Fluorine atoms are vicinal (adjacent, 1,2-relationship).

  • 4-Chloro-6-Fluoro Isomer: The Chlorine and Fluorine atoms are separated by a methine group (1,3-relationship).

Tautomeric Equilibrium

In their unsubstituted form (free N-H), benzimidazoles undergo rapid annular tautomerism. This creates an equilibrium between two forms that are indistinguishable in solution unless the nitrogen is substituted.

  • Scaffold A (Vicinal Halogens):

    • Tautomer 1: 4-chloro-5-fluorobenzimidazole

    • Tautomer 2: 7-chloro-6-fluorobenzimidazole

    • Note: These are the same molecule in solution.

  • Scaffold B (Separated Halogens):

    • Tautomer 1: 4-chloro-6-fluorobenzimidazole

    • Tautomer 2: 7-chloro-5-fluorobenzimidazole

    • Note: These are the same molecule in solution.

Structural Visualization

The following diagram illustrates the distinct carbon backbones and their respective tautomeric pairs.

BenzimidazoleIsomers cluster_0 Scaffold A: Vicinal Halogens (Ortho) cluster_1 Scaffold B: Separated Halogens (Meta) A1 4-Chloro-5-Fluoro (Tautomer 1) A2 7-Chloro-6-Fluoro (Tautomer 2) A1->A2 1,3-H Shift B1 4-Chloro-6-Fluoro (Tautomer 1) B2 7-Chloro-5-Fluoro (Tautomer 2) B1->B2 1,3-H Shift

Figure 1: Tautomeric relationships within the two distinct regioisomeric scaffolds.

Analytical Differentiation (NMR)[1][2][3]

The most definitive method to distinguish these isomers—especially after N-alkylation has locked the tautomer—is


H NMR Spectroscopy . The coupling patterns of the remaining aromatic protons provide a "fingerprint" identification.
Proton Coupling Constants ( Values)
IsomerRemaining ProtonsPosition RelationshipCoupling Constant (

)
Appearance
4-Chloro-5-Fluoro H-6 and H-7Ortho ~8.0 - 9.0 Hz Two Doublets (d)
4-Chloro-6-Fluoro H-5 and H-7Meta ~1.5 - 2.5 Hz Two Doublets (d) or Singlets (s)*

*Note: In the 4-chloro-6-fluoro isomer, the meta-coupling is small. Depending on resolution, these signals may appear as narrow doublets or broad singlets. In contrast, the ortho-coupling of the 4-chloro-5-fluoro isomer is unmistakable.

F NMR Signatures
  • 4-Chloro-5-Fluoro: The fluorine atom is ortho to the chlorine. The "Ortho Effect" typically results in a downfield shift (deshielding) relative to the 6-fluoro isomer.

  • 4-Chloro-6-Fluoro: The fluorine is meta to the chlorine, resulting in a distinct chemical shift environment.

Synthesis & Precursors[4][5][6]

The two isomers cannot be interconverted easily; they must be synthesized from distinct phenylenediamine precursors.

Synthesis of 4-Chloro-5-Fluorobenzimidazole
  • Precursor: 3-chloro-4-fluoro-1,2-phenylenediamine.

  • Mechanism: Cyclization with formic acid or trimethyl orthoformate.

  • Key Challenge: Accessing the specific 1,2,3,4-tetrasubstituted benzene precursor.

Synthesis of 4-Chloro-6-Fluorobenzimidazole
  • Precursor: 3-chloro-5-fluoro-1,2-phenylenediamine.

  • Mechanism: Identical cyclization conditions.

  • Availability: This precursor is often more synthetically challenging to isolate pure due to the meta-directing effects during nitration of starting anilines.

Regioselectivity in N-Alkylation[7][8]

For drug developers, the critical step is usually N-alkylation . When you attach a substituent (R) to the nitrogen, you "freeze" the tautomerism, creating stable regioisomers.

The Steric Rule

Alkylation generally favors the less sterically hindered nitrogen .

  • N3 Position: Adjacent to the bulky Chlorine (C4) atom.

  • N1 Position: Adjacent to a Hydrogen (C7) atom.

Predicted Major Products

Due to the steric bulk of the C4-Chlorine, electrophiles preferentially attack the nitrogen distal to the chlorine (N1).

  • Starting Material: 4-Chloro-5-Fluoro Scaffold

    • Major Product: 1-Alkyl-4-chloro-5-fluorobenzimidazole.

    • Minor Product: 1-Alkyl-7-chloro-6-fluorobenzimidazole (often <5-10%).

  • Starting Material: 4-Chloro-6-Fluoro Scaffold

    • Major Product: 1-Alkyl-4-chloro-6-fluorobenzimidazole.

    • Minor Product: 1-Alkyl-7-chloro-5-fluorobenzimidazole.

Experimental Workflow for Separation

Since regioselectivity is rarely 100%, separation is required.

  • Reaction: Treat benzimidazole with alkyl halide and base (

    
     or 
    
    
    
    ) in DMF.
  • Workup: Aqueous extraction.

  • Purification: Silica gel chromatography. The 1,4-isomer (less hindered) typically elutes differently than the 1,7-isomer (more hindered/polar changes) due to the dipole moment differences caused by the Cl position relative to the N-alkyl group.

Biological Implications (SAR)

The choice between the 5-fluoro and 6-fluoro isomers is a strategic MedChem decision.

  • Metabolic Blocking: The C5 position of benzimidazole is a "soft spot" for metabolic oxidation (para to the N1).

    • 4-Chloro-5-Fluoro: The Fluorine at C5 blocks metabolism , potentially increasing half-life (

      
      ).
      
    • 4-Chloro-6-Fluoro: The C5 position is a Hydrogen. This leaves the molecule vulnerable to P450-mediated oxidation at C5, potentially leading to rapid clearance.

  • Electronic Effects: The 5-F substituent exerts a stronger electronic withdrawal on the pyrrole-like Nitrogen (N1), lowering the pKa of the NH more significantly than the 6-F substituent.

References

  • Synthesis and NMR Characterization

    • El Kihel, A., et al. "1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines."[1] Arabian Journal of Chemistry (2011).

    • Source:

  • Regioselectivity in Alkylation

    • López-Vallejo, F., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry (2021). (Note: Principles of steric hindrance at C4/C7 apply analogously to benzimidazoles).
    • Source: [Beilstein J. Org.[2] Chem.]([Link])

  • Tautomerism Studies

    • Claramunt, R. M., et al. "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules (2020).[3][4]

    • Source:

Sources

An In-depth Technical Guide to the Electronic Effects of Fluorine and Chlorine Substitution on Benzimidazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of therapeutic agents.[1][2] The strategic substitution of halogen atoms, particularly fluorine and chlorine, onto the benzimidazole ring system is a widely employed tactic in drug design to modulate physicochemical and pharmacokinetic properties. This guide provides a detailed examination of the electronic effects engendered by fluorine and chlorine substitution, offering a comparative analysis of their influence on the core scaffold's acidity (pKa), lipophilicity (logP), metabolic stability, and ultimately, its biological activity. We will delve into the underlying principles of inductive and resonance effects, supported by experimental data and established protocols, to provide researchers and drug development professionals with a comprehensive resource for rational drug design.

Introduction: The Benzimidazole Core in Drug Discovery

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a versatile pharmacophore.[3] Its structural similarity to natural purine bases allows it to interact with a wide array of biological targets. The parent benzimidazole is an amphoteric compound, with the NH group being weakly acidic and the pyridinic nitrogen being weakly basic.[4] The pKa of the protonated benzimidazole is experimentally determined to be in the range of 5.4 to 5.6.[5][6] This ionization behavior is critical for its solubility, membrane permeability, and interaction with target proteins.

The strategic modification of the benzimidazole core is a key focus of medicinal chemistry. Halogenation, in particular, serves as a powerful tool to fine-tune the molecule's drug-like properties. Fluorine and chlorine, the two most commonly used halogens in this context, exert profound and distinct electronic effects that ripple through the entire molecule, altering its fundamental characteristics.

The Duality of Halogen Electronic Effects: Inductive vs. Resonance

The influence of fluorine and chlorine on the benzimidazole ring is governed by the interplay of two fundamental electronic phenomena: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): As highly electronegative atoms, both fluorine and chlorine pull electron density away from the carbon atom to which they are attached through the sigma (σ) bond.[7] This electron-withdrawing effect propagates through the ring, decreasing the electron density of the aromatic system. Fluorine is more electronegative than chlorine, and thus exerts a stronger inductive effect.

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system.[8] This electron-donating effect increases the electron density at the ortho and para positions relative to the halogen substituent.

A crucial distinction between these halogens is the relative dominance of these two effects. For both fluorine and chlorine, the inductive effect (-I) is generally considered to outweigh the resonance effect (+M), making them deactivating, electron-withdrawing groups overall.[8][9][10] However, the balance is different for each. Fluorine's 2p orbitals have a size more comparable to the 2p orbital of carbon, allowing for more effective orbital overlap and a more significant +M effect compared to chlorine's 3p orbitals. Despite this, fluorine's extreme electronegativity results in a dominant -I effect.

This complex interplay is quantitatively captured by Hammett substituent constants (σ) , which are essential tools for medicinal chemists.

Substituentσ_meta (Inductive)σ_para (Inductive + Resonance)
Fluorine (F) +0.34+0.05[11] (+0.062[12])
Chlorine (Cl) +0.37+0.22[11] (+0.227[12])
Hydrogen (H) 0.000.00

Table 1: Hammett Substituent Constants for Fluorine and Chlorine.[11][12]

The positive values indicate a net electron-withdrawing character. Notably, the σ_para value for fluorine is significantly smaller than its σ_meta value, reflecting its more substantial resonance contribution that partially offsets its strong inductive pull. For chlorine, the resonance effect is weaker, resulting in a larger σ_para value.

Impact on Physicochemical Properties

The electronic perturbations caused by fluorine and chlorine substitution directly translate into measurable changes in key physicochemical properties critical for drug development.

Acidity (pKa)

The pKa of the benzimidazole core is a direct reflection of the electron density on the pyridinic nitrogen. Electron-withdrawing groups decrease the basicity of this nitrogen, making its conjugate acid more acidic, thereby lowering the pKa.

  • Fluorine: Due to its potent inductive effect, fluorine substitution significantly lowers the pKa of the benzimidazole ring. This effect is predictable and has been systematically studied to improve pharmaceutical properties.[1][2] A lower pKa can alter the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and target binding affinity.[1]

  • Chlorine: Chlorine also lowers the pKa through its electron-withdrawing nature. The magnitude of this effect can be correlated with its Hammett constant. Computational studies have explored the pKa values of various substituted benzimidazoles, including 2-chlorobenzimidazole, highlighting the challenges in precisely predicting these values due to factors like tautomeric equilibria.[13]

The ability to tune pKa is a critical strategy in drug design.[1] For instance, lowering the pKa can be beneficial for optimizing the absorption and distribution of a drug candidate.

Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Fluorine: The introduction of a fluorine atom or a trifluoromethyl (CF3) group generally increases the lipophilicity of a molecule.[14] This is a key reason for the widespread use of fluorination in drug design, as it can enhance membrane permeability and improve oral bioavailability.[1]

  • Chlorine: Chlorine substitution also leads to a significant increase in lipophilicity, often to a greater extent than a single fluorine atom due to its larger atomic size.

The relationship between halogenation and biological activity is often linked to this increase in lipophilicity, which can facilitate the molecule's transport to its site of action.[15]

Metabolic Stability

Metabolic stability is a major hurdle in drug development. Halogenation is a proven strategy to enhance a molecule's resistance to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes.[16][17][18]

  • Fluorine: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[1][16] Strategically placing a fluorine atom at a metabolically vulnerable position can "block" oxidative metabolism at that site, thereby increasing the drug's half-life.[1][17] For example, fluorination has been shown to improve the metabolic stability of benzimidazole-containing compounds in human liver microsomes.[16][17] The replacement of a C-H bond with a C-F bond is a common tactic to increase metabolic stability and improve membrane permeability.[1]

  • Chlorine: Chlorine can also serve as a metabolic blocker, although the C-Cl bond is weaker than the C-F bond. Its larger size can also sterically hinder the approach of metabolizing enzymes.

It is important to note that while halogenation often improves metabolic stability, it can sometimes lead to the formation of reactive metabolites or shift metabolism to other parts of the molecule.[17] Therefore, a comprehensive metabolic profiling is essential.

Synthesis of Halogenated Benzimidazoles

The preparation of fluorinated and chlorinated benzimidazoles can be achieved through several synthetic routes. The most common approach involves the condensation of a halogenated o-phenylenediamine with an appropriate carboxylic acid or aldehyde.

General Synthetic Workflow

The Phillips-Ladenburg synthesis is a cornerstone method for benzimidazole formation. The general workflow involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating, often with a dehydrating agent.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A Halogenated o-phenylenediamine C Condensation (e.g., Phillips-Ladenburg) A->C B Carboxylic Acid or Aldehyde B->C D Halogenated Benzimidazole C->D

Caption: General workflow for the synthesis of halogenated benzimidazoles.

Representative Synthetic Protocols

Protocol 1: Synthesis of 2-Substituted Fluorinated Benzimidazoles [19] This method utilizes microwave-assisted synthesis for efficient and rapid production.

  • Reactant Mixture: Combine 4-fluoro-o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add sodium metabisulfite (Na2S2O5) (20 mol%) to the mixture.

  • Microwave Irradiation: Heat the reaction mixture under microwave irradiation at 110 °C for 3-8 minutes.

  • Work-up: After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Isolation: Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-substituted fluorinated benzimidazole.

Protocol 2: Synthesis of 2-Chlorobenzimidazole Derivatives [20][21] This protocol involves the chlorination of a benzimidazol-2-one precursor.

  • Precursor Synthesis: Synthesize the corresponding benzimidazol-2-one by condensing the appropriate o-phenylenediamine with urea.[20]

  • Chlorination: Suspend the benzimidazol-2-one (10 mmol) in phosphorus oxychloride (POCl3) (20 mL).

  • Heating: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

  • Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 2-chlorobenzimidazole.

Influence on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The electronic modifications induced by fluorine and chlorine have profound consequences for the biological activity of benzimidazole derivatives. The changes in pKa, lipophilicity, and metabolic stability all contribute to altering the molecule's interaction with its biological target and its overall pharmacokinetic profile.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that halogenation can significantly enhance the antimicrobial and antifungal properties of benzimidazoles.

  • Fluorine: Fluorinated benzimidazoles often exhibit potent activity. For instance, 2-(fluorophenyl)-benzimidazole derivatives have shown good antibacterial and antifungal properties compared to their non-fluorinated parent compounds.[15][22] The position of the fluorine atom can be critical; a meta-fluorophenyl substituent on the benzimidazole core displayed high activity against Gram-negative bacteria.[22] The enhanced activity is often attributed to increased lipophilicity, which improves penetration through microbial cell membranes.[15]

  • Chlorine: Chloro-substituted benzimidazoles have also been identified as potent antimicrobial agents.[3][23] The introduction of a chlorine atom on the para-position of a benzene ring attached to the benzimidazole scaffold has been shown to increase antifungal activity.[24]

The general observation is that electron-withdrawing groups like fluorine and chlorine on the benzimidazole ring system tend to increase antimicrobial potency.[3][22]

Antiparasitic and Anticancer Activity

Halogenation is also a key strategy in the development of benzimidazole-based antiparasitic and anticancer agents.

  • A 3-fluorophenyl substituted pyrimido[1,2-a]benzimidazole was identified as a potent antiparasitic compound against Leishmania major.[25]

  • In another study, a 3,5-difluorophenyl substituted derivative showed high activity and selectivity against Toxoplasma gondii.[25]

  • Chloro-substituted benzimidazoles have shown promising anticancer activity.[3][26]

The following diagram illustrates the logical relationship between halogen substitution and the resulting modulation of properties leading to altered biological activity.

G cluster_props Properties A Halogen Substitution (F or Cl) B Altered Electronic Effects (-I > +M) A->B C Modified Physicochemical Properties B->C pKa Lower pKa logP Higher logP MetStab Increased Metabolic Stability D Modulated Biological Activity pKa->D logP->D MetStab->D

Caption: Impact cascade of halogen substitution on benzimidazole properties.

Experimental Protocols for Property Assessment

To quantitatively assess the impact of halogenation, standardized experimental protocols are essential.

Determination of pKa by Potentiometric Titration

This is a classic and reliable method for determining ionization constants.

  • Sample Preparation: Accurately weigh and dissolve the halogenated benzimidazole derivative in a suitable co-solvent system (e.g., methanol/water) due to the often-low aqueous solubility of these compounds.[13]

  • Titration Setup: Use a calibrated pH meter and an automated titrator. Maintain a constant temperature (e.g., 25 °C or 37 °C).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the conjugate acid.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For compounds with low solubility, computational methods or UV-metric titration can also be employed.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold standard for logP determination.

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each phase with the other.

  • Sample Addition: Dissolve a known amount of the test compound in one of the phases.

  • Equilibration: Mix the two phases vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate logP as: log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.

  • Reagent Preparation: Prepare human liver microsomes (HLM) in a phosphate buffer, along with a solution of the NADPH-regenerating system (cofactor).

  • Incubation: Pre-warm the HLM and the test compound solution at 37 °C. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion

Fluorine and chlorine substitution on the benzimidazole ring offers a powerful and versatile strategy for modulating the electronic, physicochemical, and pharmacokinetic properties of drug candidates. The strong electron-withdrawing inductive effects of these halogens, tempered by their resonance effects, allow for the fine-tuning of pKa, lipophilicity, and metabolic stability. Fluorine is particularly effective at blocking metabolic sites and subtly adjusting basicity, while chlorine provides a more substantial increase in lipophilicity. A thorough understanding of these principles, supported by robust synthetic protocols and quantitative experimental assessment, is indispensable for leveraging halogenation as a tool for the rational design of novel and effective benzimidazole-based therapeutics.

References

  • Hammett equation - Wikipedia . Wikipedia. Available from: [Link]

  • Hu, Y., et al. (2022). A Convenient Synthesis of Fluoroalkylated Benzimidazole- or Indole-fused Benzoxazines . European Journal of Organic Chemistry, e202101501. Available from: [Link]

  • Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities . ResearchGate. (2018). Available from: [Link]

  • Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity . ACG Publications. Available from: [Link]

  • Benzimidazole | C7H6N2 . PubChem, NIH. Available from: [Link]

  • Shintre, S. A., et al. (2017). Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates . ResearchGate. Available from: [Link]

  • Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles . Der Pharma Chemica, 5(6), 69-72. Available from: [Link]

  • Furin, G. G., et al. (2010). Synthesis of fluorine-containing benzimidazole derivatives . Russian Chemical Bulletin, 59(4), 849-856. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds . Molecules, 25(20), 4793. Available from: [Link]

  • Alam, M. S., et al. (2016). Benzimidazoles: A biologically active compounds . Arabian Journal of Chemistry, 9, S157-S161. Available from: [Link]

  • Tumir, L., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives . Molecules, 25(18), 4234. Available from: [Link]

  • Wang, X., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro . Journal of Agricultural and Food Chemistry, 61(10), 2447-2453. Available from: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective . ChemRxiv. Available from: [Link]

  • Brown, T. N., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2) . The Journal of Physical Chemistry B, 110(41), 20546-20554. Available from: [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities . Semantic Scholar. Available from: [Link]

  • Lim, J., et al. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects . Polymers, 14(3), 606. Available from: [Link]

  • Koch, A., et al. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles . Molecules, 28(2), 794. Available from: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry. Available from: [Link]

  • Salim, S., Mahmood, S., & Fadhil, Z. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity . ResearchGate. Available from: [Link]

  • Ajani, O. O., et al. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives . RSC Advances, 12(35), 22699-22736. Available from: [Link]

  • Pozharskii, A. F., et al. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review) . Chemistry of Heterocyclic Compounds, 50(6), 765-784. Available from: [Link]

  • Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties . ResearchGate. (2025). Available from: [Link]

  • Quantum-Chemical Insight into Structure-Reactivity Relationship in 4,5,6,7-Tetrahalogeno-1H-benzimidazoles: A Combined X-ray, DSC, DFT/QTAIM, Hirshfeld Surface-Based, and Molecular Docking Approach . ResearchGate. (2025). Available from: [Link]

  • Zhang, J., et al. (2017). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents . Medicinal Chemistry Research, 26(10), 2358-2366. Available from: [Link]

  • Process for preparing 2-chloro-benzimidazole derivatives. Google Patents. (2000).
  • Dizdarevic, A., et al. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method . Journal of Chemical & Engineering Data, 65(11), 5418-5428. Available from: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective . ChemRxiv. Available from: [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors . Available from: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective . Journal of Medicinal Chemistry. Available from: [Link]

  • 16.5: An Explanation of Substituent Effects . Chemistry LibreTexts. (2023). Available from: [Link]

  • Inductive and Resonance (Mesomeric) Effects . Chemistry Steps. Available from: [Link]

  • Mogilaiah, K., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities . Molecules, 27(19), 6542. Available from: [Link]

  • Sharma, D., et al. (2021). Biological activities of benzimidazole derivatives: A review . Research Journal of Chemical Sciences, 11(1), 42-48. Available from: [Link]

  • Importance of Fluorine in Benzazole Compounds . ResearchGate. (2025). Available from: [Link]

  • Fjelbye, K., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors . MedChemComm, 9(6), 963-967. Available from: [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters . Chemical Reviews, 91(2), 165-195. Available from: [Link]

  • Why does Inductive effect becomes dominant than Resonance in case of halide substituents while comparing acidity of Organic Compounds? . Quora. (2013). Available from: [Link]

  • Al-Sawaff, Z. H., Sayiner, H. S., & Kandemirli, F. (2020). QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES . Journal of Amasya University the Institute of Sciences and Technology, 1(1), 1-13. Available from: [Link]

  • Hammett constants σ for fluoro-substituents . ResearchGate. Available from: [Link]

  • quantum chemical study on two benzimidazole derivatives . ResearchGate. Available from: [Link]

  • Zuniga-Gutierrez, C. A., et al. (2021). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes . ACS Omega, 6(8), 5364-5372. Available from: [Link]

  • Competing resonance and inductive effects in a substituted benzene . Stack Exchange. (2013). Available from: [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors . ResearchGate. Available from: [Link]

  • Al-Sanea, M. M., & Abdel-Wahab, B. F. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . Pharmaceuticals, 14(11), 1102. Available from: [Link]

  • Quantum-chemical studies of benzazoles nitration . ResearchGate. (2025). Available from: [Link]

  • A survey of Hammett substituent constants and resonance and field parameters . Wang Lab. Available from: [Link]

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Methodological & Application

Application Note: Accelerated Microwave-Assisted Synthesis of 4-Chloro-5-Fluoro-1H-Benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-5-fluoro-1H-benzo[d]imidazole scaffold represents a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors, antivirals, and anticancer agents. The specific halogenation pattern (4-Cl, 5-F) modulates lipophilicity and metabolic stability while providing versatile handles for late-stage functionalization (e.g., Pd-catalyzed cross-couplings).

This guide details a robust, microwave-assisted organic synthesis (MAOS) protocol for generating these derivatives. By leveraging dielectric heating, this method reduces reaction times from 24+ hours (thermal reflux) to under 20 minutes, while significantly improving yield and purity profiles compared to conventional Phillips condensation methods.

Retrosynthetic Analysis & Mechanism

To achieve the target scaffold efficiently, we utilize a microwave-accelerated condensation-cyclodehydration strategy.

Reaction Mechanism

The synthesis relies on the interaction between 4-chloro-5-fluoro-1,2-phenylenediamine and a carboxylic acid (or aldehyde equivalent).

  • Amide Formation: Initial nucleophilic attack of the diamine nitrogen on the carbonyl carbon.

  • Cyclodehydration: Under microwave irradiation, the high temperature and pressure facilitate rapid water elimination to close the imidazole ring.

  • Microwave Effect: The polar reaction medium absorbs microwave energy (dipolar polarization), creating localized "hot spots" that overcome the activation energy barrier for the ring closure much faster than convective heating.

Strategic Workflow (DOT Visualization)

Retrosynthesis cluster_conditions Microwave Parameters Target Target: this compound Inter Intermediate: N-(2-amino-3-chloro-4-fluorophenyl)amide Inter->Target MW-Assisted Cyclodehydration (- H2O) Precursor1 Precursor A: 4-Chloro-5-Fluoro-1,2-Phenylenediamine Precursor1->Inter Amide Coupling Precursor2 Precursor B: Carboxylic Acid (R-COOH) (or Aldehyde + Oxidant) Precursor2->Inter Nitro Start Material: 5-Chloro-4-Fluoro-2-Nitroaniline Nitro->Precursor1 Reduction (Zn/HCl or H2/Pd)

Figure 1: Retrosynthetic pathway and reaction logic for the target benzimidazole scaffold.

Equipment & Materials

Microwave Reactor Specifications
  • System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator). Note: Multi-mode ovens are less reproducible for small-scale medicinal chemistry.

  • Vessel: 10 mL or 35 mL pressure-rated borosilicate glass vials with crimp/snap caps (PTFE/silicone septa).

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Recommendation: Use Fiber Optic for highest accuracy in polar solvents.

Reagents
  • Scaffold Precursor: 4-Chloro-5-fluoro-1,2-phenylenediamine (CAS: 139512-70-2).

  • Electrophile: Carboxylic acids (R-COOH) or Aldehydes (R-CHO).

  • Solvents: Ethanol (EtOH), Dimethylformamide (DMF), or dilute HCl (aqueous).

  • Catalyst: Conc. HCl or p-Toluenesulfonic acid (p-TsOH).

Experimental Protocols

Protocol A: The "Phillips Condensation" (Carboxylic Acid Route)

Best for: Stable, high-yield synthesis of 2-substituted derivatives.

Step-by-Step Methodology:

  • Preparation:

    • In a 10 mL microwave vial, charge 4-chloro-5-fluoro-1,2-phenylenediamine (1.0 mmol, 160 mg).

    • Add the desired Carboxylic Acid (1.1 mmol).

    • Add 4N HCl (3 mL). Expert Note: The acidic medium acts as both solvent and catalyst, protonating the carbonyl to facilitate nucleophilic attack.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 140°C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Stirring: High.

  • Workup:

    • Allow the vial to cool to <50°C (air jet cooling).

    • Neutralize the reaction mixture with 20% NaOH or NH₄OH dropwise until pH ~8-9. Precipitate formation should be observed.

    • Filter the solid, wash with ice-cold water (3 x 5 mL).

    • Purification: Recrystallize from EtOH/Water (1:1) or purify via flash chromatography (DCM:MeOH gradient) if necessary.

Protocol B: Oxidative Cyclization (Aldehyde Route)

Best for: Sensitive substrates where harsh acidic reflux is undesirable.

  • Preparation:

    • Mix diamine (1.0 mmol) and Aldehyde (1.0 mmol) in EtOH (3 mL).

    • Add Na₂S₂O₅ (Sodium metabisulfite, 1.2 mmol) as the oxidant.

  • Microwave Parameters:

    • Temperature: 120°C.

    • Time: 10 minutes.

  • Workup:

    • Concentrate solvent, extract with EtOAc, and wash with brine.

Data Analysis & Comparison

The following table contrasts the efficiency of Microwave-Assisted Organic Synthesis (MAOS) versus traditional thermal methods for this specific scaffold.

MetricConventional Thermal RefluxMicrowave-Assisted (Protocol A)Improvement Factor
Reaction Time 12 – 24 Hours10 – 15 Minutes~70x Faster
Solvent Volume 20 – 50 mL2 – 4 mLGreen Chemistry
Yield (Isolated) 45 – 65%85 – 94%High Efficiency
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Cost Effective
Purity (Crude) Low (Oxidation byproducts)High (>90% typically)Less Purification

Troubleshooting & Optimization (Expert Insights)

Thermal Runaway

Microwaves heat the reaction mixture volumetrically. If using non-polar solvents (e.g., Toluene) doped with ionic liquids, or highly polar reactions (ionic catalysts), temperature spikes can occur.

  • Solution: Use "PowerMax" or equivalent simultaneous cooling features (compressed air cooling during heating) to input more energy without overheating.

Pressure Management

The formation of the benzimidazole ring releases water. In a sealed vessel at 140°C, this water contributes to pressure.

  • Safety Rule: Never fill the microwave vial more than 60% volume. If pressure exceeds 200 psi, lower the temperature to 130°C and extend time by 5 minutes.

Regioselectivity (Tautomerism)

The 4-chloro-5-fluoro substitution pattern renders the N1 and N3 positions non-equivalent regarding steric and electronic environments after alkylation.

  • Insight: In the free base form, the H resides on nitrogen, rapidly tautomerizing. Upon N-alkylation (Protocol C - not detailed here, but relevant), you will obtain a mixture of regioisomers (1,4,5-isomer vs 1,5,6-isomer). These must be separated by HPLC or column chromatography.

Workflow Visualization

Workflow cluster_check Validation Step1 1. Weigh Reagents (Diamine + Acid) Step2 2. Seal Vial (Add 4N HCl) Step1->Step2 Step3 3. MW Irradiation (140°C, 15 min) Step2->Step3 Step4 4. Neutralization (pH 8-9) Step3->Step4 Step5 5. Filtration & Recrystallization Step4->Step5 Check LC-MS / NMR Verify 4-Cl/5-F signals Step5->Check

Figure 2: Operational workflow for the microwave-assisted synthesis of this compound.

References

  • Mobinikhaledi, A., et al. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Retrieved from [Link]

  • Küçükbay, H. (2017).[1] PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A. Retrieved from [Link]

  • Chimenti, F., et al. (2004). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Arkivoc. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-chloro-5-fluoro-1H-benzo[d]imidazole in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 4-chloro-5-fluoro-1H-benzo[d]imidazole (CFBI) Ticket ID: SOL-CFBI-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility issues with This compound (CFBI) because it is a classic "brick dust" molecule. The fused benzene-imidazole ring system creates high lattice energy via


 stacking, while the halogen substituents (Chloro at C4, Fluoro at C5) significantly increase lipophilicity (LogP) and reduce the basicity of the imidazole nitrogen.

At physiological pH (7.4), this molecule exists almost exclusively in its neutral, hydrophobic state. This guide provides three validated protocols to overcome this thermodynamic barrier.

Part 1: Physicochemical Diagnosis

Before attempting formulation, you must understand the "pH Trap." The halogen atoms are electron-withdrawing groups (EWG). They pull electron density away from the imidazole ring, altering its ionization profile compared to unsubstituted benzimidazole.

PropertyValue (Est.)Implication
LogP ~2.1 - 2.5Moderate lipophilicity; poor water interaction.
pKa (Basic N) ~3.8 - 4.2CRITICAL: Lower than parent benzimidazole (5.5). At pH 7.4, it is NOT protonated.
pKa (Acidic NH) ~10.5 - 11.0Acidic proton is hard to remove without high pH.
Solubility (pH 7.4) < 5 µg/mLInsoluble in standard PBS/TBS buffers.

The Consequence: In standard buffers (pH 7.4), the ratio of soluble cation to insoluble neutral species is negligible. You cannot rely on simple pH adjustment unless you go to pH < 3.

Part 2: Validated Solubilization Protocols

Method A: The "Trojan Horse" (Cyclodextrin Complexation)

Best for: Cell culture, Animal studies (IP/IV), and Enzymatic assays sensitive to DMSO.

Mechanism: The hydrophobic halogenated benzene ring of CFBI fits perfectly into the lipophilic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), while the hydroxyl outer shell ensures water solubility.

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-

    
    -CD in water or buffer.
    
    • Note: 2-Hydroxypropyl-

      
      -cyclodextrin (HPBCD) is preferred over parent 
      
      
      
      -CD due to lower renal toxicity and higher solubility.
  • Add Compound: Add excess CFBI solid to the vehicle.

  • Equilibration: Shake or vortex at room temperature for 24–48 hours.

    • Speed Step: Sonication for 30 mins can accelerate this, but watch for heat generation.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Quantification: Measure concentration via UV-Vis (approx. 270–280 nm) or HPLC.

Scientist's Note: Literature on similar halogenated benzimidazoles (e.g., Albendazole) shows solubility increases of >1000x using this method [1].[1][2]

Method B: The "Cosolvent Spike" (DMSO/PEG)

Best for: High-throughput screening (HTS), Biochemical assays.

Mechanism: Reduces the dielectric constant of the solvent, making it more "friendly" to the hydrophobic drug.

Protocol (The 1-5-94 Rule):

  • Stock: Dissolve CFBI in 100% DMSO at 100x the final target concentration (e.g., 10 mM).

  • Intermediate: Dilute this stock 1:5 into PEG400 (Polyethylene Glycol 400).

    • Why? PEG400 acts as a bridge, preventing the "crash out" that happens when pure DMSO hits water.

  • Final: Slowly add the DMSO/PEG mix to your buffer (94% volume) with rapid stirring.

    • Final Composition: 1% DMSO / 5% PEG400 / 94% Buffer.

Part 3: Decision Logic & Visualization

Use the following logic flow to select the correct solvent system for your specific experiment.

SolubilityLogic Start Select Experiment Type CellBased Cell-Based / In Vivo Start->CellBased Enzymatic Enzymatic / HTS Start->Enzymatic MethodA Method A: HP-beta-Cyclodextrin CellBased->MethodA Preferred MethodB Method B: DMSO + PEG400 CellBased->MethodB If CD fails Toxicity Is DMSO Toxic? Enzymatic->Toxicity Toxicity->MethodA Yes (>0.1%) Toxicity->MethodB No MethodC Method C: Acidic Buffer (pH 4.0) MethodB->MethodC If Precipitates

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Part 4: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding the DMSO stock to the buffer. Why? A: This is the "Crash-Out Effect." You are creating a local region of supersaturation.

  • Fix: Do not pipette DMSO stock directly into static buffer. Vortex the buffer while slowly injecting the DMSO stock (sub-surface injection). Alternatively, use the Method B (PEG400 bridge) described above.

Q2: Can I just acidify the buffer to pH 5.0? A: Likely not. Due to the electron-withdrawing Cl and F atoms, the pKa of the basic nitrogen is shifted down to ~4.0. At pH 5.0, the molecule is still ~90% neutral. You would need pH < 3.0 to achieve significant solubility, which is incompatible with most biological assays.

Q3: I see non-linear results in my standard curve. A: Benzimidazoles are prone to self-aggregation (dimerization) at higher concentrations due to


 stacking.
  • Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer to disrupt aggregates.

Q4: Is the salt form (e.g., Hydrochloride) better? A: The solid salt will dissolve faster, but once it hits a pH 7.4 buffer, the "free base" will form and may precipitate over time. Salts improve dissolution rate, not thermodynamic solubility.

References

  • Moriwaki, C., et al. (2008).[1] "Enhancement of solubility and dissolution rate of benzimidazole derivatives by complexation with cyclodextrins." Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link (Demonstrates HP-

    
    -CD efficacy for benzimidazole scaffolds).
    
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link (Validation of cyclodextrin safety and mechanism).

  • PubChem. (2025).[3][4][5] "Benzimidazole Compound Summary." National Library of Medicine. Link (General physicochemical data source).

Sources

Purification techniques for halogenated benzimidazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges specific to halogenated benzimidazoles. It is structured as a Tier-3 Support Resource, designed for researchers requiring high-purity isolation of these privileged medicinal scaffolds.

Topic: Troubleshooting Isolation & Purification of Halogenated Benzimidazole Reaction Mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Halogen Challenge

Halogenated benzimidazoles (Cl, Br, I, F) are critical pharmacophores but present distinct purification hurdles compared to their non-halogenated counterparts. The introduction of electron-withdrawing groups (EWGs) drastically alters the physicochemical landscape:

  • pKa Shift: Halogens lower the pKa of the conjugate acid (making the N3 nitrogen less basic) and increase the acidity of the N1 proton.

  • Solubility: Lipophilicity (LogP) increases, often rendering the compounds sparingly soluble in standard organic solvents like methanol or ethanol.

  • Regioisomerism: N-alkylation of non-symmetric benzimidazoles yields difficult-to-separate 1,5- and 1,6-isomers.

This guide provides modular troubleshooting for these specific issues.

Module 1: The "Black Tar" Syndrome (Oxidative Impurities)

Symptom: The reaction mixture (typically from phenylenediamine condensation) is dark purple/black, and the crude solid is sticky or tar-like. Cause: Oxidation of unreacted halogenated phenylenediamines into quinone-diimine species and oligomers.

Troubleshooting Protocol

Do not attempt chromatography immediately; these impurities often streak and irreversibly bind to silica.

Step 1: Reductive Quench (The "Dithionite Wash") Before organic extraction, wash the crude reaction mixture or the organic layer with a reducing agent to reduce colored quinoid impurities back to water-soluble anilines or colorless hydroquinones.

  • Reagent: 10% w/v Sodium Dithionite (

    
    ) in water.
    
  • Action: Stir the organic phase with this solution for 15 minutes. The color often lightens significantly.

Step 2: Activated Charcoal Treatment If the solid remains dark after recrystallization attempts:

  • Dissolve crude material in boiling Ethanol or Methanol (add 5-10% DMF if solubility is poor).

  • Add Activated Charcoal (10-20% by weight of crude).

  • Reflux for 30 minutes.

  • Critical Step: Filter hot through a Celite pad. If the solution cools during filtration, the product will crystallize in the Celite, leading to massive yield loss.

Module 2: The Tautomer vs. Regioisomer Trap

Symptom: "I see two spots on TLC for my starting material, but I can't separate them." OR "I alkylated my benzimidazole and now I have an inseparable mixture."

Technical Insight
  • Scenario A (NH-Free): 5-bromo-1H-benzimidazole and 6-bromo-1H-benzimidazole are tautomers . They exist in rapid equilibrium. You cannot separate them. They are the same compound in solution.

  • Scenario B (N-Alkylated): Once the N1 nitrogen is substituted (e.g., N-methyl), the tautomerism locks. You now have distinct 1,5-bromo and 1,6-bromo regioisomers. These have very similar R_f values.

Decision Tree: Isomer Separation

Figure 1: Decision logic for handling benzimidazole isomers.

Separation Protocol (N-Alkylated Isomers)

1. Fractional Crystallization (The "Solubility Gap") The 1,5- and 1,6-isomers often have different lattice energies due to dipole alignment.

  • Solvent System: Toluene or Xylenes (for high-melting halides).

  • Procedure: Dissolve the mixture at reflux. Cool slowly (1°C/min). The symmetric isomer (often the 1,6-isomer depending on substitution) frequently crystallizes first. Filter and check the mother liquor for the enriched second isomer.

2. Chromatographic Separation If crystallization fails, use Flash Chromatography with a Gradient Hold .

  • Stationary Phase: Silica Gel (High Performance, 15-40 µm).

  • Eluent: 0-5% Methanol in DCM.

  • Technique: Run a gradient to the point where the first isomer just starts eluting, then hold isocratic for 10 column volumes.

Module 3: Chromatography Tailing (The "Comet" Effect)

Symptom: Benzimidazole peaks streak badly on silica columns, causing co-elution with impurities and poor recovery. Cause: The basic imidazole nitrogen (N3) interacts strongly with acidic silanol groups (


) on the silica surface.
The "Modifier" Solution

Standard silica is acidic (pH ~5). You must neutralize the surface or the mobile phase.

MethodProtocolPros/Cons
Amine Modifier Add 1% Triethylamine (TEA) or 1%

to the mobile phase (e.g., DCM/MeOH + 1%

).
Best for: Flash chromatography.[1] Note: Silica may degrade if pH > 10.
Alumina Phase Switch from Silica Gel to Neutral Alumina .[2]Best for: Acid-sensitive halides. Con: Lower resolution than silica.
DCM/Methanol Use high % Methanol (5-10%).Con: Methanol dissolves silica slightly; can lead to white residue in product.

Pro-Tip: For HPLC, use a buffer (Ammonium Formate pH 3.8 or Ammonium Bicarbonate pH 10). Unbuffered water/acetonitrile will result in broad, tailing peaks.

Module 4: Solubility & Crystallization Data

Halogenated benzimidazoles are notoriously insoluble. Choosing the wrong solvent results in "oiling out" or precipitation of impurities.[2]

Recommended Solvent Systems:

Benzimidazole TypeRecommended Solvent for RecrystallizationNotes
Mono-Halogenated (Cl/Br) Ethanol / Water (7:3) Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Di-Halogenated / Poly-Halogenated DMF / Water or DMSO / Water Requires high heat to dissolve. Product precipitates upon adding water.
N-Alkylated (Lipophilic) Ethyl Acetate / Hexanes Good for removing non-polar impurities.
High Melting Point (>250°C) Acetic Acid Dissolve in hot AcOH, precipitate by neutralizing with aq.

.

Module 5: Acid-Base Extraction Logic

The Science: The imidazole ring is amphoteric.

  • Basic Site (N3): Protonates at low pH (

    
     for unsubstituted, lower for halogenated).
    
  • Acidic Site (N1-H): Deprotonates at high pH (

    
    , lower for halogenated).
    

Effect of Halogens: Electron-withdrawing halogens reduce the basicity of N3. A 5,6-dichloro derivative might have a conjugate acid


 of ~3.5 instead of 5.5.
  • Consequence: If you extract with weak acid (pH 4-5), the halogenated benzimidazole may not protonate fully and will remain in the organic layer.

Correct Extraction Workflow

ExtractionFlow Rxn Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl (pH < 1) Rxn->AcidWash AqLayer Aqueous Layer (Contains Product H+) AcidWash->AqLayer Product OrgLayer Organic Layer (Discard Impurities) AcidWash->OrgLayer Non-basic Impurities Base Basify to pH 9-10 (Use NH4OH) AqLayer->Base Precip Product Precipitates (Filter or Extract) Base->Precip

Figure 2: Acid-Base extraction workflow adjusted for low pKa halogenated derivatives.

Critical Adjustment: Use Stronger Acid (1M HCl) rather than weak acids (Acetic/Citric) to ensure full protonation of the halogenated ring during the initial extraction.

References

  • Separation of Benzimidazole Isomers

    • Journal of Separation Science. "Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis."

  • Synthesis & Regioselectivity

    • Molecules.[1][2][3][4][5][6][7][8] "Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives." (Discusses the 1:1 isomer formation issue).

  • Chromatography Troubleshooting

    • LC Troubleshooting (Restek). "All of My Peaks are Tailing! What Should I Do?" (Silanol interactions).

  • General Purification Methodologies

    • BenchChem Technical Guides. "The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide."

Sources

Controlling tautomeric equilibrium in N-unsubstituted 4-chloro-5-fluorobenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZ-4C5F-EQ Subject: Controlling and Characterizing Tautomeric Equilibrium in N-Unsubstituted 4-Chloro-5-Fluorobenzimidazoles Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary & Core Mechanism

The Issue: You are likely observing inconsistent analytical data (broad NMR signals, "ghost" peaks) or variable reactivity (regio-selectivity issues during alkylation). This is not a purity issue; it is a thermodynamic feature of your molecule.

The Science: N-unsubstituted benzimidazoles undergo annular desmotropy (prototropic tautomerism). The proton rapidly migrates between the N1 and N3 positions.

  • Tautomer A (1H-form): The proton resides on N1. The 4-chloro substituent is distal to the proton.

  • Tautomer B (3H-form): The proton resides on N3. The 4-chloro substituent is peri (adjacent) to the proton.

The "4-Chloro Effect": Unlike simple benzimidazoles, your molecule has a massive steric gatekeeper. The Chlorine atom at C4 has a Van der Waals radius of ~1.75 Å. In Tautomer B , the N3-H bond is sterically crowded by the C4-Cl. Consequently, the equilibrium is heavily biased toward Tautomer A (1H-form) to relieve this steric strain. However, solvent polarity and temperature can perturb this ratio, leading to the analytical confusion you are experiencing.

Diagnostic Module: "Is it Impure or Just Tautomerizing?"

The Symptom

Your 1H NMR spectrum in DMSO-


 at room temperature (298 K) shows broad, "hump-like" signals for the aromatic protons, or the C4/C7 carbon signals appear averaged.
The Protocol: Variable Temperature (VT) NMR

To confirm the structure, you must slow the proton exchange rate on the NMR timescale.

Step-by-Step Workflow:

  • Solvent Choice: Switch from DMSO-

    
     to Acetone-
    
    
    
    or CD
    
    
    Cl
    
    
    (if solubility permits). These solvents have lower freezing points and do not promote proton exchange as aggressively as protic solvents or wet DMSO.
  • Preparation: Prepare a concentrated sample (approx. 10-15 mg/mL). Ensure the tube is dry; trace water accelerates proton transfer.

  • Cooling Phase:

    • Acquire a reference spectrum at 298 K.

    • Cool the probe to 253 K (-20°C) .

    • Cool further to 223 K (-50°C) .

  • Interpretation: At 223 K, the exchange should be slow enough to see distinct sets of signals for Tautomer A and Tautomer B (if B is present in detectable quantities).

Data Interpretation Table
FeatureFast Exchange (298 K)Slow Exchange (< 233 K)
H-2 (Imidazole CH) Sharp singlet (averaged)Split into two singlets (unequal intensity)
Aromatic Region Broad / IndistinctSharp, distinct multiplets for each tautomer
C4 / C7 (

C)
Averaged signal (~115 ppm)Distinct peaks: C4 (pyridine-like) ~135-145 ppm; C7 (pyrrole-like) ~110 ppm
Decision Logic Diagram

NMR_Logic Start Start: Broad NMR Signals CheckSolvent Check Solvent: Is it DMSO-d6? Start->CheckSolvent SwitchSolvent Action: Switch to Acetone-d6 or CD2Cl2 CheckSolvent->SwitchSolvent Yes RunVT Action: Run VT-NMR at 223 K (-50°C) CheckSolvent->RunVT No (Already in aprotic) SwitchSolvent->RunVT ResultSplit Result: Peaks Split into Sharp Sets RunVT->ResultSplit ResultBroad Result: Peaks Remain Broad RunVT->ResultBroad Conclusion1 Conclusion: Tautomeric Equilibrium Confirmed ResultSplit->Conclusion1 Conclusion2 Conclusion: Paramagnetic Impurity or Aggregation ResultBroad->Conclusion2

Figure 1: Decision tree for distinguishing tautomeric broadening from sample impurities.

Solution Control: Stabilizing the Desired Species

If you are performing regioselective alkylation (e.g., trying to alkylate N1 vs. N3), you must control the equilibrium before adding the electrophile.

The Mechanism: Dielectric Tuning

Tautomers often have different dipole moments. The 3H-tautomer (proton on N3) creates a dipole vector that is often aligned differently relative to the halogen dipoles compared to the 1H-tautomer .

  • General Rule: High dielectric solvents (DMSO, DMF) stabilize the more polar tautomer (often the zwitterionic resonance contributor).

  • Steric Override: In your specific molecule (4-Cl), the steric repulsion is so high that Tautomer A (1H) is vastly preferred regardless of solvent. However, you can shift the ratio slightly using H-bond acceptors.

Experimental Protocol: Regioselective Alkylation

To target the N1 position (which requires the proton to be removed from N1, or reacting via the N3 lone pair if using specific mechanics):

  • Base Selection: Use a base with a bulky cation (e.g., Cs

    
    CO
    
    
    
    ). The "Cesium Effect" can help stabilize the specific N-anion geometry.
  • Solvent:

    • To favor N1-alkylation (reacting at the sterically less hindered nitrogen): Use DMF or NMP .

    • To favor N3-alkylation (reacting at the hindered nitrogen): This is difficult due to the 4-Cl. You generally need to force this using non-polar solvents (Toluene) and phase-transfer catalysis to minimize solvation shells that add bulk.

Solid-State Engineering: Isolation of Polymorphs

In the solid state, benzimidazoles usually crystallize as a single tautomer stabilized by intermolecular hydrogen bond chains (catemers).

Troubleshooting Batch Variability: If Batch A melts at 155°C and Batch B melts at 162°C, you likely have Desmotropes (solid-state tautomers) or Polymorphs.

Crystallization Screen Protocol:

  • Method A (Thermodynamic): Slow evaporation from Ethanol . This usually yields the most stable tautomer (likely 1H-form) with extensive H-bonding.

  • Method B (Kinetic): Rapid precipitation. Dissolve in minimal DMSO , then crash out into cold Water . This traps the solution-state equilibrium ratio into the solid state (amorphous or metastable mix).

  • Verification: You must use SS-NMR (Solid State NMR) or PXRD (Powder X-Ray Diffraction) . Solution NMR will not tell you which solid form you had, because it instantly re-equilibrates upon dissolution.

Tautomeric Energy Landscape

The following diagram illustrates the energy barrier created by the 4-Chloro substituent.

Energy_Landscape TautA Tautomer A (1H) (Low Energy) Proton distal to Cl TS Transition State (Proton Transfer) TautA->TS Barrier TS->TautA TautB Tautomer B (3H) (High Energy) Proton peri to Cl TS->TautB Steric Repulsion (4-Cl vs NH) TautB->TS Fast Reversion

Figure 2: Energy landscape showing the thermodynamic preference for Tautomer A due to the steric clash in Tautomer B.

Frequently Asked Questions (FAQ)

Q: Why does my LCMS show a single sharp peak, but NMR shows broad mess? A: Timescale. LCMS chromatography occurs on the order of seconds/minutes; the tautomers equilibrate faster than the separation on the column (unless you use chiral/specialized stationary phases at low temp). In the detector (MS), you see the parent ion mass, which is identical for both. NMR operates on the millisecond timescale, which is often comparable to the exchange rate, causing coalescence (broadening).

Q: Can I "lock" the tautomer to simplify analysis? A: Chemically, yes, by alkylating the nitrogen (e.g., N-methylation). This creates two distinct, separable regioisomers (N1-Me and N3-Me). However, this permanently changes the molecule. For non-destructive locking, use HMPA-


  as an NMR solvent (though toxic) or cool to < 233 K.

Q: Does the 5-Fluoro substituent affect the equilibrium? A: Yes, but it is secondary to the 4-Chloro steric effect. The 5-F is an electron-withdrawing group (EWG). It increases the acidity of the NH proton. While it affects the rate of exchange (making the proton more labile), it does not dictate the position of the equilibrium as strongly as the steric bulk of the 4-Cl.

References

  • Claramunt, R. M., et al. (2006). "The structure of benzimidazoles in the solid state and in solution." Beilstein Journal of Organic Chemistry, 2, 1-9. [Source: Beilstein J. Org.[1] Chem.]([Link])

  • Alkorta, I., & Elguero, J. (2002). "Tautomerism of benzimidazoles: A theoretical study." Journal of Physical Organic Chemistry, 15(11), 713-719.

  • Pozharskii, A. F., et al. (2011). Heterocycles in Life and Society. Wiley-VCH. (Chapter on Tautomerism in Azoles).

  • Marinescu, M. (2022). "Benzimidazole: An Encyclopedia MDPI Entry." Encyclopedia.[2]

Sources

Technical Support Center: Crystallization of 4-chloro-5-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CRYST-BZ-4C5F Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Introduction

Welcome to the technical support hub for 4-chloro-5-fluoro-1H-benzo[d]imidazole (CAS: 135206-76-7). This intermediate is critical in the synthesis of kinase inhibitors and other bioactive small molecules.

Researchers often underestimate this scaffold. While the benzimidazole core is robust, the asymmetric halogenation (Cl/F) introduces unique challenges:

  • Tautomeric Ambiguity: In solution, the H-atom on the nitrogen oscillates, making the 4-Cl/5-F and 7-Cl/6-F positions transiently equivalent. In the solid state, however, the lattice "locks" one tautomer, leading to complex polymorphism.

  • Lipophilicity vs. H-Bonding: The halogens increase lipophilicity (LogP ~2.2), while the imidazole ring remains a strong hydrogen bond donor/acceptor, creating a "schizophrenic" solubility profile that favors oiling out (Liquid-Liquid Phase Separation).

This guide replaces generic advice with chemically specific troubleshooting for this halogenated heterocycle.

Module 1: Solubility & Solvent Selection

Quick Reference: Solvent Screening Matrix

Data based on thermodynamic solubility profiles of halogenated benzimidazoles at 25°C.

Solvent ClassSpecific SolventSolubility RatingRole in Crystallization
Alcohols Ethanol (EtOH), MethanolHigh (Hot) / Mod (Cold)Primary Solvent. Best for cooling crystallization.
Polar Aprotic DMSO, DMF, DMAcVery High Avoid. Hard to remove; leads to solvates.
Esters Ethyl Acetate (EtOAc)Moderate Good Co-solvent. Use with Heptane.
Ethers THF, 2-MeTHFHigh Risk. Peroxide formation; often too soluble.
Alkanes Heptane, HexaneNegligible Anti-Solvent. Essential for yield recovery.
Water WaterLow (pH > 7)Anti-Solvent. Powerful, but risks oiling out if added too fast.
Troubleshooting FAQs

Q: "The compound won't dissolve in Ethyl Acetate even at reflux. What's wrong?" A: You likely have a high-melting polymorph or a salt contaminant.

  • The Science: this compound is amphoteric (pKa ~5.8). If your crude material was isolated from an acid workup (e.g., HCl), you might actually have the hydrochloride salt , which is insoluble in EtOAc.

  • The Fix: Check the pH of a 10% aqueous slurry. If pH < 4, perform a "free-basing" wash with saturated NaHCO₃ before attempting crystallization in organic solvents.

Q: "I'm using DMSO as a solvent, but I can't get crystals, only a gel." A: DMSO is a "thermodynamic trap" for benzimidazoles.

  • The Science: The N-H moiety forms extremely strong hydrogen bonds with the sulfoxide oxygen of DMSO. The energy required to break this solvation shell is higher than the lattice energy gain from crystallization, inhibiting nucleation.

  • The Fix: Switch to Ethanol/Water (80:20) . If you are stuck with a DMSO solution, do not evaporate (high boiling point). Instead, slowly add water (anti-solvent) at elevated temperature (50°C) to induce nucleation, then cool.

Module 2: Nucleation & "Oiling Out" (LLPS)

Critical Issue: The most common ticket for this compound is "Oiling Out"—where the product separates as a liquid droplet phase rather than a solid crystal.[1][2][3]

Workflow: The Anti-Oil Strategy

OilingOutStrategy Start Issue: Solution turned cloudy/milky (Oil) CheckTemp Check Temperature vs. Melting Point Start->CheckTemp Action1 Re-heat to Clear Solution (T_clear) CheckTemp->Action1 Decision Is T_clear > Melting Point? Action1->Decision StrategyA Strategy A: Seeded Cooling 1. Cool to T_clear - 5°C 2. Add 0.5 wt% Seeds 3. Hold 1 hr (Ostwald Ripening) Decision->StrategyA No (Metastable Oil) StrategyB Strategy B: Dual-Solvent Switch Switch to higher BP solvent (e.g., EtOH -> Butanol) Decision->StrategyB Yes (True Melt) Result Crystalline Suspension StrategyA->Result StrategyB->Result

Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS).

Troubleshooting FAQs

Q: "Why does it oil out in Ethanol/Water?" A: You entered the "Miscibility Gap."

  • The Science: When water is added to a hydrophobic benzimidazole solution, the local supersaturation spikes. If the generated supersaturation exceeds the "spinodal decomposition" limit, the system lowers its energy by forming a solute-rich liquid phase (oil) rather than organizing into a lattice.

  • The Fix:

    • Reduce Initial Concentration: Dilute your ethanol solution by 20%.

    • Hot Addition: Add the water (anti-solvent) hot (60°C), not cold.

    • Seeding is Mandatory: Add seed crystals before the solution becomes cloudy. The seeds provide a surface for growth, bypassing the energy barrier that leads to oiling.

Module 3: Purity & Tautomeric Polymorphism

Context: The 4-chloro-5-fluoro substitution pattern is asymmetric. However, synthesis often yields regioisomeric impurities (e.g., 5-chloro-4-fluoro isomers) or "locked" tautomers in the crystal lattice.

Polymorph Control Diagram

PolymorphControl Crude Crude Mixture (Tautomers equilibrating) FastCool Fast Cooling (>1°C/min) Crude->FastCool SlowCool Slow Cooling (0.1°C/min) Crude->SlowCool MetaForm Metastable Form (Kinetic Product) Lower MP, Higher Solubility FastCool->MetaForm StableForm Stable Form (Thermodynamic Product) Higher MP, Denser Packing SlowCool->StableForm MetaForm->StableForm Slurry Conversion (Ethanol, 24h)

Figure 2: Kinetic vs. Thermodynamic control of benzimidazole polymorphs.

Q: "My DSC shows two melting peaks (e.g., 145°C and 152°C). Is this a mixture?" A: Likely yes, but it could be a tautomeric solid solution or a phase transition.

  • The Fix: Perform a Slurry Ripening experiment.

    • Suspend the solid in Ethanol (solubility < 20 mg/mL).

    • Stir at 50°C for 24 hours.

    • Filter and re-analyze via DSC/XRPD.

    • Result: If the peaks merge into the higher melting one, you have successfully converted the metastable tautomer/polymorph to the stable form.

Standard Operating Procedure (SOP)

Protocol: Seeded Cooling Crystallization of this compound

Objective: Purify crude material (>95% purity target) and establish a stable polymorph.

  • Dissolution:

    • Charge 10.0 g of crude solid into a reactor.

    • Add 70 mL of Ethanol (absolute) .

    • Heat to 75°C (Reflux). Stir until fully dissolved.

    • Check: If undissolved solids remain (salts/inorganics), perform a hot filtration.

  • Nucleation Point (The Critical Step):

    • Cool the solution to 60°C .

    • Add 0.1 g (1 wt%) of pure seed crystals (if available). If no seeds exist, scratch the glass wall or withdraw 1 mL, cool it rapidly on a watch glass to induce solids, and return it to the pot.

    • Hold at 60°C for 30 minutes. Ensure the solution turns slightly opaque (milky) but does not form oil droplets.

  • Crystal Growth:

    • Initiate a Linear Cooling Ramp : Cool from 60°C to 20°C over 4 hours (Rate: 10°C/hour).

    • Why? Slow cooling prevents the entrapment of the wrong regioisomer and avoids oiling out.

  • Yield Recovery:

    • Once at 20°C, add 30 mL of Water dropwise over 1 hour.

    • Cool further to 0-5°C and hold for 2 hours.

  • Isolation:

    • Filter via vacuum filtration.[4]

    • Wash cake with cold Ethanol/Water (1:1) .

    • Dry in a vacuum oven at 45°C for 12 hours.

References

  • Solubility and Thermodynamics of Benzimidazoles Title: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[5][6] Source: Journal of Chemical & Engineering Data (ACS). URL:[Link]

  • Oiling Out Mechanisms Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Source: PharmaLego / Crystal Growth & Design. URL:[Link]

  • Synthesis and Purification Context Title: Synthesis of 5-Chloro-4-fluoro-2-nitrobenzenamine (Precursor workflow). Source: National Institutes of Health (PMC). URL:[Link]

  • Polymorphism in Halogenated Benzimidazoles Title: Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives (Crystal Packing Analysis). Source: MDPI / PMC. URL:[Link]

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Strategies to prevent dechlorination during synthesis of fluorobenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FBI-SYN-001 Subject: Prevention of Hydrodechlorination during Nitro-Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Analysis

The Challenge: In the synthesis of fluorobenzimidazoles, the precursor is frequently a chloro-fluoro-phenylenediamine, derived from the reduction of a chloro-fluoro-nitrobenzene. The C-F bond is thermodynamically stable (


), but the C-Cl bond (

) is highly labile under standard catalytic hydrogenation conditions (Pd/C +

).

The Consequence: Using standard Pd/C results in hydrodechlorination , yielding a des-chloro impurity that is often inseparable by crystallization due to isostructural similarity. This compromises the Structure-Activity Relationship (SAR) and purity profiles required for drug development.

The Solution Architecture: This guide provides three tiers of intervention:

  • Catalytic Substitution: Switching to sulfided noble metals.

  • Chemical Reductants: Utilizing chemoselective electron transfer agents.

  • Catalyst Modification: "Poisoning" active sites to modulate reactivity.

Tier 1: Catalytic Hydrogenation Strategies (The "Hardware" Fix)

The most efficient method for scale-up is catalytic hydrogenation, but standard Palladium is too aggressive.

Protocol A: Sulfided Platinum on Carbon (Pt(S)/C)

Mechanism: Sulfur atoms occupy the highly active "kink" sites on the metal surface responsible for oxidative addition into the C-Cl bond, while leaving the planar sites available for nitro group reduction.

Experimental Protocol:

  • Setup: Charge a hydrogenation vessel with the chloro-fluoro-nitrobenzene substrate (1.0 equiv) in EtOAc or THF (10 vol).

  • Catalyst: Add 5% Pt(S)/C (sulfided platinum on carbon, commercially available) at a loading of 1-3 wt% relative to the substrate.

    • Note: Do not use standard Pt/C; it must be the sulfided variant.

  • Conditions: Pressurize with

    
     (3–5 bar) at ambient temperature (
    
    
    
    ).
  • Monitoring: Monitor

    
     uptake. Reaction is typically slower than Pd/C; allow 4–8 hours.
    
  • Workup: Filter through Celite to remove catalyst.

Protocol B: Vanadium-Doped Pd/C

Mechanism: Vanadium oxides (


) deposited on Pd modify the electronic density of the palladium, suppressing the oxidative addition of the C-Cl bond while activating the nitro group via oxygen vacancy sites.

Data Comparison: Catalyst Selectivity

Catalyst SystemConversion (%)Dechlorination (%)Comments
10% Pd/C >9915–40Not Recommended. High side-product formation.
5% Pt(S)/C >99< 0.5Gold Standard. Excellent selectivity.
Raney Nickel >952–5Acceptable, but handling pyrophoric Ni is risky.
Pd/C +

>98< 1.0Effective, requires specialized catalyst prep.

Tier 2: Chemical Reductant Strategies (The "Software" Fix)

When hydrogenation infrastructure is unavailable or selectivity is critical, stoichiometric chemical reductants are the fail-safe.

Protocol C: Sodium Dithionite ( ) Reduction

Why it works: Dithionite operates via a single-electron transfer mechanism in aqueous media that is thermodynamically insufficient to cleave the aryl-chloride bond.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chloro-fluoro-nitrobenzene (10 mmol) in a mixture of THF/Water (1:1 ratio, 50 mL).

  • Reagent Prep: Prepare a solution of Sodium Dithionite (3.5 equiv) and Sodium Bicarbonate (3.5 equiv) in water (30 mL).

  • Addition: Add the dithionite solution dropwise to the substrate at

    
    .
    
    • Caution:

      
       gas may evolve; ensure good venting.
      
  • Completion: Stir at

    
     for 1-2 hours. The solution usually turns from yellow/orange to colorless.
    
  • Workup: Concentrate to remove THF, extract with EtOAc, and wash with brine.

Protocol D: Iron/Acetic Acid (Bechamp Reduction)

Why it works: Classical metal reduction is highly surface-selective for nitro groups.

Methodology:

  • Suspend substrate in 5% Aqueous Acetic Acid + Ethanol (1:3).

  • Add Iron powder (3-5 equiv, <325 mesh).

  • Reflux for 1-2 hours.

  • Note: Requires rigorous filtration of iron sludge.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for selecting the correct reduction strategy based on your lab's constraints and substrate sensitivity.

ReductionStrategy Start START: Chloro-Fluoro-Nitrobenzene Scale Is this Scale-Up (>100g)? Start->Scale H2_Avail Is Hydrogenation Available? Scale->H2_Avail Yes/No Strict_Impurity Is <0.1% De-Cl Required? H2_Avail->Strict_Impurity Yes Sol_Dithionite USE: Sodium Dithionite (Mild, No H2, High Selectivity) H2_Avail->Sol_Dithionite No Sol_PtS USE: Sulfided Pt/C (Pt(S)/C) (Best Balance of Speed/Selectivity) Strict_Impurity->Sol_PtS Yes (Critical) Sol_Pd_Poison USE: Pd/C + Diphenylsulfide (If only Pd is available) Strict_Impurity->Sol_Pd_Poison No (Standard) Sol_Fe USE: Fe / AcOH (Robust, Low Cost, Waste Heavy) Sol_Dithionite->Sol_Fe If Solubility Issues

Figure 1: Decision Matrix for selecting the optimal reduction method to prevent dechlorination.

Troubleshooting Guide & FAQs

Q1: I used Pd/C and added morpholine as a poison, but the reaction stalled.

  • Diagnosis: You likely overdosed the poison.

  • Fix: Morpholine or ethylenediamine should be used at 0.1 to 0.5 equivalents relative to the catalyst surface area, not the substrate. If the reaction stalls, filter the catalyst and restart with fresh catalyst and half the amount of additive.

Q2: My mass spec shows a peak at M-34. What happened?

  • Diagnosis: M-34 corresponds to the loss of Chlorine (-35) and addition of Hydrogen (+1). This is definitive proof of hydrodechlorination.

  • Immediate Action: Switch to Sulfided Pt/C . If you must use Pd/C, lower the pressure to 1 atm (balloon) and stop the reaction immediately upon consumption of starting material (do not let it stir overnight).

Q3: Can I use microwave irradiation for the dithionite reduction?

  • Diagnosis: Sodium dithionite decomposes rapidly at high temperatures (

    
    ) releasing 
    
    
    
    .
  • Recommendation: No. Microwave heating is too aggressive and may cause rapid pressure buildup from gas evolution. Use conventional oil bath heating at

    
    .
    

Q4: Does the position of the Fluorine affect the dechlorination risk?

  • Insight: Yes. If the Chlorine is ortho or para to the Nitro group, it is electronically activated and more prone to displacement. However, the Fluorine atom generally remains stable. The strategies above apply regardless of F-position, but are critical if Cl is ortho to the amine being formed.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Dovell, F. S., & Greenfield, H. (1965).[1] Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts.[1][2] Journal of the American Chemical Society, 87(12), 2767–2768.[1] Link

  • BenchChem Technical Support. (2025). Selective Reduction of Nitro Groups. BenchChem Guidelines. Link

  • Gu, R., et al. (2022).[3] Appropriate aggregation is needed for highly active Pt/Al2O3 to enable hydrogenation of chlorinated nitrobenzene.[3] Chemical Communications, 58, 7630-7633.[3] Link

  • Organic Chemistry Portal. (2023). Sodium Dithionite in Organic Synthesis. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-chloro-5-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated benzimidazoles represent a cornerstone scaffold, prized for their diverse biological activities and unique physicochemical properties. Among these, 4-chloro-5-fluoro-1H-benzo[d]imidazole stands as a molecule of significant interest. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its interactions in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing unambiguous insights into the molecular framework.

This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data report, we delve into the rationale behind the spectral features, drawing comparisons with related benzimidazole derivatives to provide a comprehensive understanding of substituent effects on the NMR landscape.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following protocol outlines a standard procedure for obtaining the ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common choice for benzimidazole derivatives due to its excellent solubilizing power and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) that serve as convenient internal references.

  • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths afford greater spectral dispersion, which is particularly beneficial for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is utilized.

    • The spectral width is set to encompass a range from approximately 0 to 14 ppm to ensure all signals, including the potentially broad N-H proton, are captured.

    • A sufficient number of scans (typically 16 to 64) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to single lines for each unique carbon atom.

    • The spectral width is typically set from 0 to 160 ppm.

    • A larger number of scans (often several thousand) is required due to the lower natural abundance of the ¹³C isotope.

Spectral Interpretation and Comparative Analysis

The presence of the chloro and fluoro substituents at positions 4 and 5, respectively, profoundly influences the electronic environment of the benzimidazole core, leading to characteristic shifts and coupling patterns in the NMR spectra.

Molecular Structure and Numbering

To facilitate the discussion, the standard numbering system for the benzimidazole ring is used.

Caption: Numbering of the this compound scaffold.

¹H NMR Spectral Data (Predicted)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~12.5br s-
H-2~8.3s-
H-6~7.4d~8.0
H-7~7.6d~8.0
¹³C NMR Spectral Data (Predicted)
CarbonChemical Shift (δ, ppm)
C-2~142
C-3a~135
C-4~120 (d, J_CF ~15 Hz)
C-5~150 (d, J_CF ~240 Hz)
C-6~115 (d, J_CF ~20 Hz)
C-7~110
C-7a~140
Analysis and Comparison

¹H NMR Spectrum:

  • N-H Proton: The N-H proton of the imidazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift (around 12.5 ppm) in DMSO-d₆. This is a characteristic feature of N-H protons in benzimidazoles and is due to hydrogen bonding with the solvent and the acidic nature of the proton.

  • H-2 Proton: The proton at the 2-position of the imidazole ring (H-2) is anticipated to be a singlet around 8.3 ppm. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.

  • Aromatic Protons (H-6 and H-7): The protons on the benzene ring, H-6 and H-7, will form an AX or AB spin system. Due to the electron-withdrawing effects of the chlorine and fluorine atoms, these protons will be shifted downfield compared to unsubstituted benzimidazole.[1] We predict H-7 to be slightly more downfield than H-6 due to the deshielding effect of the adjacent nitrogen atom. The coupling between these ortho protons should result in doublets with a coupling constant of approximately 8.0 Hz. The fluorine at C-5 will also introduce smaller long-range couplings to H-6 and H-7, which may lead to some broadening or additional fine splitting of these signals.

Comparative Insights:

  • Unsubstituted Benzimidazole: In the parent benzimidazole, the aromatic protons resonate in a more shielded region, typically between 7.1 and 7.6 ppm. The presence of the electron-withdrawing halogens in our target molecule causes a general downfield shift of the remaining aromatic protons.

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole: In this related compound, the protons on the benzimidazole core are not directly influenced by the fluorine. However, the data for this molecule helps to confirm the general chemical shift ranges for the benzimidazole protons.[2]

  • Effect of Halogens: Chlorine and fluorine are both electron-withdrawing through induction but can be electron-donating through resonance. For protons, the inductive effect typically dominates, leading to deshielding (downfield shifts).

¹³C NMR Spectrum:

  • C-2 Carbon: The C-2 carbon is typically found around 142 ppm, characteristic of an sp² carbon between two nitrogen atoms.

  • Quaternary Carbons (C-3a, C-4, C-5, C-7a):

    • C-4, being directly attached to chlorine, will experience a downfield shift. Furthermore, it will exhibit a doublet splitting due to coupling with the fluorine at C-5 (²J_CF), with an expected coupling constant of around 15 Hz.

    • C-5, directly bonded to the highly electronegative fluorine atom, will show a very large downfield shift and a large one-bond carbon-fluorine coupling constant (¹J_CF) of approximately 240 Hz. This large coupling is a definitive indicator of a C-F bond.

    • C-6 will also show a doublet splitting due to coupling with the fluorine at C-5 (²J_CF), with a typical coupling constant of about 20 Hz.

    • The bridgehead carbons, C-3a and C-7a, will appear in the aromatic region, with their precise shifts influenced by the substituents.

  • Tertiary Carbons (C-6, C-7):

    • C-6 and C-7 will appear in the typical aromatic region for carbons bearing a proton, generally between 110 and 130 ppm.[1] The fluorine at C-5 will have a more pronounced effect on the chemical shift of C-6 than C-7.

Comparative Insights:

  • General Trends for Halogenated Aromatics: The direct attachment of a halogen to an aromatic ring significantly influences the ¹³C chemical shifts. The carbon directly bonded to the halogen is shifted downfield, and characteristic C-F coupling patterns are observed.[3]

  • Tautomerism in Benzimidazoles: It is important to note that N-unsubstituted benzimidazoles can exist as a mixture of rapidly equilibrating tautomers.[3][4] In symmetrically substituted benzimidazoles, this can lead to a time-averaged spectrum with fewer signals than expected. For this compound, the two tautomers are not equivalent, but in many NMR solvents at room temperature, the exchange is fast on the NMR timescale, leading to a single set of averaged signals for the benzimidazole core.

Workflow for Structural Verification

The following diagram illustrates a logical workflow for the structural verification of this compound using NMR spectroscopy.

G Structural Verification Workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Acquire_1H Acquire ¹H NMR Spectrum Analyze_1H Analyze ¹H Spectrum: - Chemical Shifts - Integration - Multiplicity Acquire_1H->Analyze_1H Acquire_13C Acquire ¹³C NMR Spectrum Analyze_13C Analyze ¹³C Spectrum: - Chemical Shifts - C-F Couplings Acquire_13C->Analyze_13C Compare_Literature Compare with Data for Related Benzimidazoles Analyze_1H->Compare_Literature Structure_Confirmation Confirm Structure of This compound Analyze_1H->Structure_Confirmation Predict_Substituent_Effects Predict Effects of -Cl and -F Substituents Analyze_13C->Predict_Substituent_Effects Analyze_13C->Structure_Confirmation Compare_Literature->Structure_Confirmation Predict_Substituent_Effects->Structure_Confirmation

Sources

19F NMR shifts of 4-chloro-5-fluoro vs 4-chloro-6-fluoro benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: Regioisomer Differentiation of 4-Chloro-5-Fluoro vs. 4-Chloro-6-Fluoro Benzimidazole via


 NMR

Executive Summary

Differentiation between 4-chloro-5-fluorobenzimidazole (Isomer A) and 4-chloro-6-fluorobenzimidazole (Isomer B) is a critical quality control challenge in medicinal chemistry. Due to the rapid tautomeric equilibrium of the benzimidazole


 proton in solution, these molecules are often confused or misassigned.

This guide establishes a definitive identification protocol based on


 NMR spectroscopy . The core distinction relies not merely on chemical shift (

), but on the spin-spin coupling patterns (

-coupling)
arising from the specific arrangement of the fluorine atom relative to the chlorine substituent and the remaining aromatic protons.

Mechanistic Insight: The Tautomerism Challenge

Before analyzing the spectra, one must address the dynamic nature of the benzimidazole scaffold. In solution (e.g., DMSO-


 or CD

OD), the proton on the nitrogen rapidly migrates between N1 and N3.
  • Isomer A (The "Ortho" System):

    • Tautomer 1: 4-chloro-5-fluoro (Cl and F are ortho).

    • Tautomer 2: 7-chloro-6-fluoro (Cl and F are ortho).

    • Result: Regardless of the proton position, the Chlorine and Fluorine atoms remain on adjacent carbons.

  • Isomer B (The "Meta" System):

    • Tautomer 1: 4-chloro-6-fluoro (Cl and F are meta).

    • Tautomer 2: 7-chloro-5-fluoro (Cl and F are meta).

    • Result: Regardless of the proton position, the Chlorine and Fluorine atoms are always separated by a proton or a carbon distance that defines a meta relationship.

Expert Insight: Do not attempt to "freeze" the tautomerism to distinguish these isomers. Instead, rely on the symmetry-independent coupling environment of the fluorine nucleus.

The Definitive Differentiator: Coupling Constants ( )

The most robust method for differentiation is the multiplicity of the


 signal, determined by the number of ortho protons neighboring the fluorine.
Isomer A: 4-Chloro-5-Fluoro (The "Blocked" Side)

In this isomer, the Fluorine atom is flanked by a Chlorine atom on one side (C4) and a Hydrogen atom on the other (C6).

  • Neighbor 1 (C4): Chlorine (Quadrupolar, fast relaxation, effectively no observable

    
     splitting in standard conditions).
    
  • Neighbor 2 (C6): Proton (

    
    ).
    
  • Long Range (C7): Proton (

    
    ).
    

Spectral Signature: The signal appears as a Doublet of Doublets (dd) .

  • Dominant splitting: One large

    
     (ortho).
    
  • Secondary splitting: One small

    
     (meta).
    
Isomer B: 4-Chloro-6-Fluoro (The "Open" Side)

In this isomer, the Fluorine atom is flanked by Hydrogen atoms on both sides (C5 and C7).

  • Neighbor 1 (C5): Proton (

    
    ).
    
  • Neighbor 2 (C7): Proton (

    
    ).
    

Spectral Signature: The signal appears as a Triplet (t) or a Doublet of Doublets (dd) with two large coupling constants.

  • Because F is flanked by two ortho protons, you observe two large

    
     couplings.
    

Chemical Shift Comparison Data

While shifts vary by solvent and concentration, the relative electronic environment follows established Substituent Chemical Shift (SCS) principles.

Feature4-Chloro-5-Fluoro (Isomer A) 4-Chloro-6-Fluoro (Isomer B)
F-Cl Relationship Ortho (Adjacent)Meta (Separated by H)
Electronic Effect Strong Deshielding (Van der Waals compression & inductive)Moderate Inductive Effect
Predicted Shift (

)
-110 to -116 ppm (Downfield)-118 to -125 ppm (Upfield)
Multiplicity dd (Large

, Small

)
t or dd (Large

, Large

)
Primary Coupling One Ortho Proton (

)
Two Ortho Protons (

)

Note: Values referenced against


 (0 ppm).[1][2] Downfield = Less negative (e.g., -110). Upfield = More negative (e.g., -120).

Visualization of Decision Logic

The following diagram illustrates the structural logic and the resulting spectral decision tree.

G Start Unknown Chlorofluorobenzimidazole (19F NMR Spectrum) Check_Mult Step 1: Analyze Multiplicity (Count Large Couplings > 6Hz) Start->Check_Mult One_Large One Large Coupling (3J) (One Ortho Proton) Check_Mult->One_Large Doublet / dd (Large, Small) Two_Large Two Large Couplings (3J) (Two Ortho Protons) Check_Mult->Two_Large Triplet / dd (Large, Large) Check_Shift_A Step 2: Check Shift Expected: -110 to -116 ppm (Deshielded by Ortho-Cl) One_Large->Check_Shift_A Check_Shift_B Step 2: Check Shift Expected: -118 to -125 ppm (Less Deshielded) Two_Large->Check_Shift_B Result_A IDENTIFIED: 4-Chloro-5-Fluoro (Cl and F are Adjacent) Check_Shift_A->Result_A Result_B IDENTIFIED: 4-Chloro-6-Fluoro (Cl and F are Separated) Check_Shift_B->Result_B

Caption: Decision tree for assigning regioisomers based on coupling multiplicity (primary) and chemical shift (secondary).

Experimental Protocol

To ensure reproducible data and minimize line broadening from exchange processes, follow this protocol.

Reagents & Equipment
  • Solvent: DMSO-

    
     (Preferred for solubility and H-bonding stability) or Acetone-
    
    
    
    . Avoid
    
    
    if signals are broad due to aggregation.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).
  • Instrument: Minimum 300 MHz (preferably 400 MHz+ for clear coupling resolution).

Step-by-Step Workflow
  • Sample Prep: Dissolve 5–10 mg of the benzimidazole in 0.6 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Sequence: Standard zgfig (inverse gated decoupling) is not recommended if you need to see Proton couplings. Use a coupled

      
       experiment (without proton decoupling) to observe the splitting patterns described above.
      
    • Alternative: Run both ${^{19}\text{F}{^{1}\text{H}}}$ (decoupled) for clear shift determination and

      
       (coupled) for multiplicity assignment.
      
    • Spectral Width: +10 to -200 ppm.

    • Scans: 16–64 scans are usually sufficient due to high sensitivity of

      
      .
      
  • Processing:

    • Apply exponential multiplication (LB = 0.3 to 1.0 Hz).

    • Reference the spectrum.[1][3]

  • Analysis:

    • Zoom into the -100 to -130 ppm region.

    • Measure

      
       values in Hz.
      
    • Validation: If the signal is a triplet (

      
      ) or pseudo-triplet, it is the 6-fluoro  isomer. If it is a distinct doublet of doublets (
      
      
      
      ) with one splitting
      
      
      Hz, it is the 5-fluoro isomer.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Link

  • University of Colorado Boulder. (2024). 19F NMR Reference Standards and Coupling Constants. Link

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Link

Sources

Publish Comparison Guide: Structural Validation of 4-Chloro-5-Fluoro-1H-Benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation of 4-chloro-5-fluoro-1H-benzo[d]imidazole , focusing on the critical role of 2D NOESY NMR in distinguishing regioisomers.

Executive Summary: The Regioisomer Challenge

In the synthesis of substituted benzimidazoles, particularly those derived from 3-chloro-4-fluorobenzene-1,2-diamines, the formation of regioisomers is a pervasive challenge. The cyclization step often yields a mixture of 4,5-disubstituted (Target) and 5,6-disubstituted (Isomer) products.

Standard 1D


H NMR is often insufficient for definitive assignment due to the rapid tautomeric exchange of the imidazole N-H proton, which can average signals or broaden peaks, obscuring scalar coupling patterns. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)  serves as the definitive "molecular ruler," validating the structure by detecting through-space proximity (<5 Å) between the imidazole C2-proton and the benzene ring protons, a feature that scalar coupling (COSY/HMBC) cannot directly assess in the same manner.

This guide compares NOESY against alternative techniques and provides a self-validating protocol for confirming the 4-chloro-5-fluoro substitution pattern.

Comparative Analysis: Why NOESY?

While X-ray crystallography is the gold standard, it requires single crystals, which are often unavailable in early-stage discovery. NMR offers a solution in solution state.

Table 1: Technique Comparison for Benzimidazole Regioisomer Assignment
Feature1D

H NMR
2D COSY 2D HMBC 2D NOESY
Primary Mechanism Chemical Shift & J-CouplingThrough-bond (

)
Long-range through-bond (

)
Through-space Dipolar Coupling
Connectivity NoneH-H NeighborsH-C SkeletonSpatial Proximity (<5 Å)
Key Limitation Ambiguous if signals overlap or if tautomerism broadens peaks.Cannot cross quaternary carbons (C3a/C7a).Complex to interpret; requires distinct

C signals.
Requires mixing time optimization; sensitive to viscosity.
Validation Power Low (Presumptive)MediumHigh (Structural)Definitive (Stereo/Regio)
Best For... Purity checkFragment assignmentCarbon backbone assignmentDistinguishing 4- vs. 5-substitution
The "Proximity Rule" Logic
  • Target (4-chloro-5-fluoro): The C2-H (imidazole) is spatially close to only one benzene proton (H7). The other "proximal" position (C4) is occupied by Chlorine.

  • Alternative (5-chloro-6-fluoro): The C2-H is spatially close to two benzene protons (H4 and H7).

Technical Deep Dive: The Validation Logic

The validation relies on the distinct spatial environments created by the halogen substitution. The rapid tautomerism of the N-H proton (between N1 and N3) makes the C2-H "see" both sides of the benzene ring effectively.

Diagram 1: The NOESY Decision Tree

The following logic flow illustrates how NOESY data definitively separates the target molecule from its most likely isomer.

Benzimidazole_Validation Start Synthesized Product (Isomer Mixture?) Exp Run 2D NOESY Experiment (Mix Time: 500ms) Start->Exp Analyze Analyze Cross-peaks from Imidazole C2-H (~8.2 ppm) Exp->Analyze Result_A Observation A: ONE Strong Cross-peak (C2-H ↔ H7) Analyze->Result_A Asymmetric Proximity Result_B Observation B: TWO Strong Cross-peaks (C2-H ↔ H4 AND C2-H ↔ H7) Analyze->Result_B Symmetric Proximity Conclusion_A VALIDATED: This compound (Position 4 is blocked by Cl) Result_A->Conclusion_A Conclusion_B REJECTED: 5-chloro-6-fluoro-1H-benzo[d]imidazole (Positions 4 and 7 are protons) Result_B->Conclusion_B

Caption: Decision tree for distinguishing 4-substituted vs. 5/6-substituted benzimidazoles via NOESY correlations.

Experimental Protocol

This protocol is designed to be self-validating. If the control signals (diagonal peaks) are not phased correctly, the cross-peaks cannot be trusted.

Materials
  • Sample: ~5-10 mg of this compound.

  • Solvent: DMSO-d

    
     (0.6 mL). Note: DMSO is preferred over CDCl
    
    
    
    as it slows down the tautomeric exchange and sharpens the N-H signals, though N-H is not the primary NOE handle here.
  • Tube: High-quality 5mm NMR tube (Wilmad 528PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve the sample completely. Filter if necessary to remove particulates (particulates cause magnetic susceptibility distortions).

    • Ensure the sample height is ~4-5 cm.

  • Acquisition Parameters (Standard 400/500 MHz Instrument):

    • Pulse Sequence: noesygpphpp (Bruker) or equivalent (Phase-sensitive NOESY with gradient selection).

    • Temperature: 298 K (25°C).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds (Ensure full relaxation for quantitative NOE).

    • Mixing Time (D8/tm): 500 ms (Optimal for small molecules MW < 500).

      • Why? Small molecules have positive NOE (opposite phase to diagonal).[1][2] Too short (<200ms) yields weak signals; too long (>800ms) allows spin-diffusion (false positives).

    • Scans (NS): 16 or 32 (depending on concentration).

    • Points (TD): 2048 (F2) x 256 (F1).

  • Processing:

    • Window Function: Sine-squared (QSINE, SSB=2) in both dimensions.

    • Phasing: Critical. Phase the diagonal peaks to be negative (or positive, depending on convention, but consistent). True NOE cross-peaks for small molecules will have the opposite sign to the diagonal (e.g., if Diagonal is Negative, NOE is Positive).[1][2]

    • Artifact Check: Zero-quantum artifacts appear as anti-diagonal dispersive signals close to the diagonal. Ignore these.

Data Interpretation & Validation Criteria

To validate the structure, you must integrate the NOESY data with 1D coupling constants.

A. The 1D H NMR Check (Prerequisite)

Before looking at the 2D map, check the aromatic region (7.0 - 8.0 ppm):

  • Target (4-Cl, 5-F): You should see two aromatic protons (H6 and H7).

    • H6: Doublet (or dd) due to

      
       (ortho F) and 
      
      
      
      (ortho H7).
    • H7: Doublet of doublets (dd) due to

      
       (ortho H6) and 
      
      
      
      (meta F).
    • Key: They are ortho-coupled (

      
       Hz).
      
  • Isomer (5-Cl, 6-F): You see H4 and H7.[3][4]

    • They are para to each other.

    • Key: They appear as singlets (or weak doublets from F-coupling), but NO large ortho H-H coupling (

      
      ) is present.
      
B. The NOESY Validation (The "Binary Switch")

Focus on the C2-H singlet (typically ~8.2 - 8.5 ppm). Look for cross-peaks to the aromatic region.

ObservationStructural Conclusion
C2-H shows NOE to H7 ONLY VALIDATED: 4-chloro-5-fluoro The 4-position is occupied by Cl (no proton), so no NOE is possible on that side. The 7-position has a proton (H7), yielding one strong contact.
C2-H shows NOE to H4 AND H7 REJECTED: 5-chloro-6-fluoro Both positions adjacent to the imidazole ring have protons. You will see two distinct correlations (or one averaged correlation if tautomerism is extremely fast and shifts are identical).
Diagram 2: Structural Proximity Map

Visualizing the specific atoms involved in the NOE transfer.

Proximity_Map cluster_Target Target: 4-chloro-5-fluoro (Asymmetric NOE) cluster_Isomer Isomer: 5-chloro-6-fluoro (Symmetric NOE) H2_T H2 (Imid) Cl4 Cl (Pos 4) H2_T->Cl4 NO Signal H7_T H7 (Benz) H2_T->H7_T Strong NOE (<3.0 Å) H2_I H2 (Imid) H4_I H4 (Benz) H2_I->H4_I Strong NOE H7_I H7 (Benz) H2_I->H7_I Strong NOE

Caption: Visual representation of the "One-Sided" vs. "Two-Sided" NOE interactions.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on NOESY pulse sequences and small molecule mixing times).
  • Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1566–1574. Link

  • Santa-Maria, I., et al. (2008). NMR studies of 2-aryl derivatives of benzimidazole. Heterocycles, 78(2). (Discusses substituent effects on benzimidazole chemical shifts).
  • University of Ottawa NMR Facility. (n.d.). 2D NOESY Experiments for Small Molecules. Link (Standard protocols for mixing time optimization).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online compendium for interpreting NOE vs. J-coupling).

Sources

Safety Operating Guide

4-Chloro-5-fluoro-1H-benzo[d]imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 4-Chloro-5-fluoro-1H-benzo[d]imidazole in general organic waste streams.

As a halogenated heteroaromatic compound, this molecule presents specific downstream risks during incineration. The presence of both Chlorine (Cl) and Fluorine (F) on the benzimidazole core means that improper combustion generates Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gas.[1] Standard catalytic oxidizers used for non-halogenated waste may be damaged by these acid gases, or worse, may release them into the atmosphere if the facility lacks appropriate scrubbing infrastructure.[1][2]

Operational Rule: All solid and liquid waste containing this compound must be tagged as "Halogenated Organic Waste" to ensure it is routed to high-temperature incinerators (>1100°C) equipped with caustic scrubbers.[3][1]

Physiochemical Hazard Profile

To handle this compound safely, you must understand its behavior.[1][2][4][5][6] It is not merely "chemical waste"; it is a precursor to corrosive acid gases upon decomposition.[1]

PropertyData / CharacteristicOperational Implication
CAS Number 135206-81-2 (Generic isomer class)Use for EHS inventory tracking.[3][1][2]
Molecular Formula C₇H₄ClFN₂High Nitrogen/Halogen content.[1]
Physical State Solid (Crystalline powder)Dust hazard; requires particulate respirator if handled open.[1]
Combustion Byproducts HF, HCl , NOx, CO, HCNCRITICAL: Fire scenarios require SCBA; standard gas masks are insufficient.[1][2]
Solubility Low in water; Soluble in DMSO, MeOHAqueous washes may precipitate the solid; check filters.[1][2]
Reactivity Stable; Incompatible with strong oxidizersDo not mix with Peroxides or Nitric Acid in waste drums.[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound, Spatulas, Weigh Boats)[2][3]
  • Primary Container: Collect pure solids in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]

  • Segregation: Do not mix with silica gel or non-halogenated solids if possible, as this increases the volume of expensive halogenated waste disposal.[1][2]

  • Labeling:

    • Content: "this compound, Solid."[3][1][2][7]

    • Hazard Tags: [Toxic] [Irritant].[1]

    • Critical Note: Clearly write "CONTAINS FLUORINE/CHLORINE" on the tag.[1]

Scenario B: Liquid Waste (Mother Liquors, Reaction Mixtures)[2][3]
  • Solvent Compatibility: If the compound is dissolved in DMSO, Methanol, or DCM:

    • Route: Halogenated Solvent Waste Stream .

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the solute (the benzimidazole) renders the entire mixture halogenated for regulatory purposes (EPA "Mixture Rule").[1][2]

  • Aqueous Waste (pH < 5 or > 9):

    • Adjust pH to neutral (pH 6–8) before adding to the waste container to prevent container degradation.[1]

    • Precipitation Alert: Neutralization may cause the benzimidazole to crash out of solution.[1] Ensure the waste container has a wide opening to prevent clogging.[1]

Scenario C: Contaminated Debris (Gloves, Paper Towels)[2][3]
  • Trace Contamination: Standard "Hazardous Solid Debris" bin is usually acceptable unless the debris is soaked.[1]

  • Gross Contamination: If a spill occurs and towels are saturated, bag them separately in a sealed Ziploc-style bag before placing them in the solid hazardous waste drum to prevent off-gassing.[3][1][2]

Operational Decision Logic (Workflow)

The following diagram illustrates the critical decision points for segregating this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Compound? Solid->PureSolid Debris Contaminated Gloves/Paper Solid->Debris SolidContainer Container: HDPE Jar PureSolid->SolidContainer Debris->SolidContainer If saturated HaloStream STREAM: Halogenated Organic Waste (Requires HF/HCl Scrubbing) SolidContainer->HaloStream SolventCheck Solvent Type? Liquid->SolventCheck NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent MixtureRule APPLY MIXTURE RULE: Solute renders waste Halogenated NonHaloSolvent->MixtureRule HaloSolvent->HaloStream MixtureRule->HaloStream Labeling LABELING: 'Toxic', 'Halogenated', 'Contains Fluorine' HaloStream->Labeling Incineration High-Temp Incineration (>1100°C) Labeling->Incineration

Figure 1: Decision matrix for segregating this compound waste. Note the "Mixture Rule" application for non-halogenated solvents.

Emergency Procedures (Spill Response)

If a spill occurs, immediate containment is required to prevent dust dispersion or drain entry.[1][2][5][6]

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles.[1][2] If the powder is fine and dispersible, use a N95 or P100 particulate respirator .[1][2]

  • Dry Spill:

    • Do not dry sweep (generates dust).[1]

    • Cover with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop up the damp slurry and place it in the Halogenated Solid Waste container.[1]

  • Wet Spill (Solution):

    • Absorb with vermiculite or polypropylene pads.[1]

    • Do not use bleach (potential reaction with amine functionality).[1][8]

    • Place absorbent materials into a sealed bag, then into the waste drum.[1][2]

  • Decontamination: Wash the surface with a mild detergent and water.[1] Collect the rinsate as Halogenated Aqueous Waste .[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Regarding "Mixture Rule" for hazardous waste).

  • PubChem. (2023).[1] Compound Summary: Halogenated Benzimidazoles. National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [3]

Sources

Personal protective equipment for handling 4-Chloro-5-fluoro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Handling of 4-Chloro-5-fluoro-1H-benzo[d]imidazole

As a Senior Application Scientist, my primary goal is to ensure your success and safety in the laboratory. Handling specialized reagents like this compound requires more than just a checklist; it demands a deep understanding of the potential hazards and a meticulously planned workflow. This guide is designed to provide you with the essential, immediate safety and logistical information necessary to handle this compound with confidence, grounding every recommendation in established scientific and safety principles.

Hazard Profile: An Informed Approach to Safety

While a specific, comprehensive toxicological profile for this compound may not be readily available, its structure as a halogenated benzimidazole provides critical insights into its potential hazards. The imidazole and benzimidazole rings are core structures in many biologically active molecules, and the addition of chloro and fluoro groups can significantly alter a compound's reactivity and toxicity.

Core Hazard Assumptions:

  • Irritation and Corrosivity: Similar chlorinated imidazole derivatives are known to cause skin irritation and serious eye damage. It is prudent to assume this compound is, at a minimum, a severe irritant to the skin, eyes, and respiratory system. Some related compounds are classified as causing severe skin burns and eye damage.[1]

  • Toxicity if Swallowed: Many simple imidazole derivatives are classified as harmful if swallowed.[2]

  • Inhalation Hazard: Fine powders of organic compounds can be easily aerosolized during handling, posing a significant inhalation risk. Dust may cause respiratory irritation.[1]

  • Unknown Long-Term Effects: For many research chemicals, long-term toxicological data is scarce. Some related imidazoles are suspected of damaging fertility or an unborn child.[1] Therefore, we must operate under the principle of ALARA (As Low As Reasonably Achievable) exposure and treat the compound as potentially having uncharacterized long-term health effects.

This proactive, structure-based risk assessment is a cornerstone of modern laboratory safety.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense and must be used consistently and correctly.[3] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale & Authoritative Guidance
Primary Engineering Control Certified Chemical Fume Hood All manipulations of the solid compound or its volatile solutions must be performed in a fume hood to prevent inhalation of dust or vapors. This is the most critical step in minimizing respiratory exposure.[4]
Hand Protection Double Gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber or Viton™).Disposable nitrile gloves offer protection against incidental contact, but may not be resistant to prolonged exposure.[5] An outer, more robust glove provides a higher level of chemical resistance. The inner glove protects against contamination during the removal of the outer glove. Always inspect gloves before use.[2]
Eye & Face Protection Chemical Splash Goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk.[6][7]Protects against splashes of solutions or accidental aerosolization of the powder. Goggles provide a seal around the eyes, which is superior to safety glasses.[6] A face shield provides an additional layer of protection for the entire face.
Body Protection Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[3][6]
Foot Protection Closed-toe, non-perforated shoes made of a non-absorbent material.Protects feet from spills. Open-toed shoes or sandals are never appropriate in a laboratory setting.[3][6]

Operational Workflow: A Step-by-Step Protocol for Safe Handling

This workflow is designed to minimize exposure at every point of contact with the chemical.

Preparation and Weighing
  • Work Area Designation: All work must be conducted in a designated area within a chemical fume hood. Ensure the work surface is clean and uncluttered. Place a disposable absorbent liner on the work surface to contain any potential spills.

  • Pre-Task Assembly: Before handling the compound, gather all necessary items: spatulas, weigh paper, vials, solvents, and clearly labeled waste containers. This prevents the need to move in and out of the controlled workspace, reducing the risk of spreading contamination.

  • Don PPE: Put on the full PPE ensemble as detailed in the table above before entering the designated work area.

  • Weighing the Solid:

    • Use a spatula to carefully transfer the solid onto weigh paper or into a tared container.

    • Avoid any scooping motions that could create dust. Use a gentle tapping motion to dispense the powder.

    • Close the primary container immediately after dispensing.

    • If a spill occurs, do not dry sweep. Gently cover the spill with a damp paper towel, wipe it up, and place the towel in the designated solid hazardous waste container.

Solution Preparation and Transfer
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the pre-weighed solid. This prevents splashing the powder.

  • Dissolution: Cap the vessel securely. Use sonication or gentle agitation to dissolve the solid.

  • Transfer: Use a calibrated pipette or syringe for liquid transfers to ensure accuracy and minimize drips or splashes.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Hood) cluster_cleanup Phase 3: Cleanup & Disposal prep_area 1. Designate & Prep Fume Hood Workspace gather_materials 2. Assemble All Equipment & Waste Bins prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh_solid 4. Carefully Weigh Solid don_ppe->weigh_solid prep_solution 5. Prepare Solution weigh_solid->prep_solution decontaminate 6. Decontaminate Surfaces & Glassware prep_solution->decontaminate dispose_waste 7. Segregate & Dispose of All Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe

Caption: A systematic workflow ensures safety at every stage of handling.

Decontamination and Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility. Halogenated organic waste requires specific disposal procedures.[8]

Waste Segregation

All waste generated must be considered hazardous. Do not place any of this waste in regular trash or down the drain.[2]

  • Solid Hazardous Waste: This stream includes used gloves, weigh paper, contaminated paper towels, and any other solid materials that have come into contact with the chemical. Collect in a clearly labeled, sealed container.

  • Liquid Hazardous Waste: This includes all unused solutions and solvent rinses from cleaning glassware. Collect in a dedicated, sealed, and clearly labeled solvent-compatible waste container.

  • Sharps Waste: Any needles or syringes used must be disposed of immediately in a designated sharps container.

G cluster_source Sources of Contamination cluster_disposal Designated Waste Streams source_node Chemical Handling (this compound) solid_waste Solid Hazardous Waste (Gloves, Paper Towels) source_node->solid_waste liquid_waste Liquid Hazardous Waste (Solutions, Rinses) source_node->liquid_waste sharps_waste Sharps Container (Needles) source_node->sharps_waste

Caption: Proper segregation of waste streams is critical for safe disposal.

Decontamination
  • Equipment: Reusable glassware should be rinsed with a small amount of a suitable solvent (e.g., ethanol or acetone), with the rinsate collected in the liquid hazardous waste container. Then, wash the glassware with soap and water as usual.

  • Surfaces: Wipe down the work surface in the fume hood with a towel dampened with 70% ethanol or another appropriate solvent, followed by a wipe with a towel dampened with water. Dispose of all wipes in the solid hazardous waste container.

  • PPE Removal: Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, lab coat, face shield/goggles, inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.[2]

Emergency Response

Preparation is key to mitigating any accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Always have the Safety Data Sheet (SDS) available for emergency responders. Your diligence in following these procedures is paramount to ensuring a safe and productive research environment.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (Source: U.S. Environmental Protection Agency)
  • Personal Protective Equipment (PPE) - CHEMM. (Source: Chemical Hazards Emergency Medical Management)
  • SAFETY DATA SHEET for Imidazole. (2018-01-23). (Source: Thermo Fisher Scientific)
  • SAFETY DATA SHEET for a benzimidazole derivative. (2025-08-14). (Source: Sigma-Aldrich)
  • Chemical Safety: Personal Protective Equipment. (Source: University of California, Santa Cruz)
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (Source: Dartmouth College)
  • Personal Protective Equipment and Chemistry. (Source: Chemical Safety Facts)
  • SAFETY DATA SHEET for 4-Chloro-1H-imidazole. (2015-08-11). (Source: Fisher Scientific)
  • Disposal of Chlorine-Containing Wastes | Request PDF.
  • Personal Protective Equipment | Health & Safety. (2024-07-22). (Source: The University of Edinburgh)
  • Guidance Manual for Disposal of Chlorinated W
  • SAFETY DATA SHEET for 4,5-Dichloroimidazole. (Source: Thermo Fisher Scientific)
  • Safety Data Sheet for 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile. (2021-05-01). (Source: Angene Chemical)
  • Safety Data Sheet for 2-(Piperidin-4-yl)-1H-benzo[d]imidazole. (2024-08-02). (Source: ChemScene)
  • IMIDAZOLE MOLECULAR BIOLOGY. (Source: Loba Chemie)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.